(6-Chloropyridin-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAPCZSRSQZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188637-75-4 | |
| Record name | (6-chloropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a versatile synthon for the creation of a wide array of more complex molecules with potential therapeutic applications.[1] The chloropyridine scaffold is present in numerous bioactive compounds, and the methanamine group can participate in hydrogen bonding, influencing a molecule's interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 188637-75-4[2][3] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C6H7ClN2[2] |
| Molecular Weight | 142.58 g/mol [2] |
| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2[2][3] |
| InChIKey | MYXAPCZSRSQZHM-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=NC(=C1)Cl)CN[2] |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid or semi-solid or lump or liquid[3] |
| Boiling Point (Predicted) | 231.6 ± 25.0 °C[1] |
| Solubility | Moderately soluble in water. The hydrochloride salt has enhanced water solubility. |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere[3] |
Table 3: Safety Information
| Hazard Statement | Code |
| Harmful if swallowed | H302[3] |
| Causes skin irritation | H315[3] |
| Causes serious eye irritation | H319[3] |
| May cause respiratory irritation | H335[3] |
| Signal Word | Warning[3] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde, followed by reduction.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2-Amino-6-chloropyridine
-
Paraformaldehyde
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate) containing 1% triethylamine to prevent tailing of the amine product.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Spectroscopic Data
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | t | 1H | Pyridine H4 |
| ~7.2 | d | 1H | Pyridine H3 |
| ~7.1 | d | 1H | Pyridine H5 |
| ~3.9 | s | 2H | -CH₂- |
| ~1.6 | br s | 2H | -NH₂ |
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160 | Pyridine C2 |
| ~150 | Pyridine C6 |
| ~139 | Pyridine C4 |
| ~122 | Pyridine C3 |
| ~118 | Pyridine C5 |
| ~48 | -CH₂- |
Table 6: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1580-1600 | Strong | C=C and C=N ring stretching |
| 1450-1500 | Strong | C=C and C=N ring stretching |
| 1000-1100 | Medium | C-Cl stretch |
Table 7: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 142/144 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 127/129 | [M-NH₂]⁺ |
| 107 | [M-Cl]⁺ |
Reactivity and Applications
This compound is a versatile intermediate due to its two reactive sites: the primary amine and the chloro-substituted pyridine ring.
-
N-Functionalization: The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.
-
Substitution of Chlorine: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups like amines, alcohols, and thiols.[1]
-
Oxidation and Reduction: The compound can be oxidized to the corresponding N-oxide or reduced to other amine derivatives.[1]
These reactions make it a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry, including the development of new therapeutic agents.[1]
Visualizations
Synthesis Workflow
References
(6-Chloropyridin-2-yl)methanamine molecular structure and IUPAC name
This technical guide provides a comprehensive overview of (6-Chloropyridin-2-yl)methanamine, a pyridine derivative significant in medicinal chemistry and organic synthesis. The document details its molecular structure, nomenclature, physicochemical properties, and synthesis, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Nomenclature
This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a methanamine group at the 2-position.[1] This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable building block in the synthesis of more complex molecules.[1]
-
IUPAC Name: this compound.[1] An alternative name is (6-chloro-2-pyridinyl)methanamine.[2]
-
SMILES: C1=CC(=NC(=C1)Cl)CN.[1]
-
InChI: InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2.[1][2]
The structural features of the molecule are depicted in the diagram below, highlighting the key functional groups responsible for its reactivity and biological interactions.
References
An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyridin-2-yl)methanamine, a key pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in medicinal chemistry.
Chemical Identity and Synonyms
This compound is a substituted pyridine with a chloromethyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid | [3] |
| Boiling Point | 231.6 ± 25.0 °C at 760 mmHg | [4] |
| Melting Point | 116-120 °C | [5] |
| pKa (predicted) | 8.0 - 8.5 (for the primary amine) | [2] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. The hydrochloride salt has significantly higher aqueous solubility. | [2][3] |
| Polar Surface Area | 38.9 Ų | [1] |
| LogP (predicted) | 1.2 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-chloropyridine-2-carbonitrile. Below is a detailed experimental protocol for this transformation.
Synthesis of this compound via Reduction of 6-Chloropyridine-2-carbonitrile
This protocol describes the reduction of 6-chloropyridine-2-carbonitrile to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Materials:
-
6-Chloropyridine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Experimental Procedure (using LiAlH₄):
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Starting Material: A solution of 6-chloropyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done at 0 °C with vigorous stirring.
-
Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The primary amine can be readily derivatized, and the chlorine atom can participate in various cross-coupling reactions.
Role in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the kinase. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The chlorine atom at the 6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents and explore the structure-activity relationship (SAR).
DOT Diagram: General Scheme for Kinase Inhibitor Synthesis
Caption: General synthetic route to kinase inhibitors.
Biological Activities
Derivatives of this compound have been investigated for a range of biological activities. The chloropyridine moiety is a known pharmacophore that can contribute to interactions with various biological targets. Research has indicated that compounds derived from this scaffold may exhibit antimicrobial and antifungal properties.[4][6] The specific biological activity is highly dependent on the nature of the substituents introduced onto the pyridine ring and the methanamine group.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for drug discovery programs, particularly in the development of novel kinase inhibitors. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-氯-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of (6-Chloropyridin-2-yl)methanamine
An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 188637-75-4), a key heterocyclic building block in pharmaceutical and chemical research. It details the compound's physical and chemical properties, solubility characteristics, reactivity, and applications. This guide includes structured data tables, detailed experimental protocols for synthesis and analysis, and logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.
Chemical Identity and Properties
This compound is a pyridine derivative featuring a chlorine atom at the 6-position and a methanamine group at the 2-position.[1] This specific substitution pattern significantly influences its chemical reactivity and utility as a versatile intermediate.[1]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 188637-75-4 | [1][3] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1][4] |
| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | [1][2] |
| InChIKey | MYXAPCZSRSQZHM-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=NC(=C1)Cl)CN |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 231.6 ± 25.0 °C (Predicted) | [1] |
| pKa | 8.0 - 8.5 (Predicted, for the primary amine) | [1] |
| XLogP3 | 0.7 | [1][3] |
| Polar Surface Area | 38.9 Ų | [1][3] |
| Rotatable Bond Count | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Physical Form | Solid or semi-solid or lump or liquid |[2] |
Solubility Profile
The solubility of this compound is dictated by the interplay between the polar amine group and the chloro-substituted pyridine ring.
Table 3: Solubility Characteristics
| Solvent Type | Solubility | Rationale | Source |
|---|---|---|---|
| Aqueous | Moderate (free base); High (hydrochloride salt, >100 mg/mL) | The primary amine allows for hydrogen bonding. The salt form's ionic character significantly increases polarity and water solubility. | [1] |
| Polar Protic (Methanol, Ethanol) | Good | Favorable hydrogen bonding interactions with the amine nitrogen. | [1] |
| Polar Aprotic (DMF, DMSO) | High | Strong dipolar interactions contribute to high solubility. |[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by the basicity of the amine group and the reactivity of the chloropyridine scaffold.
-
Basicity : The primary amine group is weakly basic, with a predicted pKa in the range of 8.0-8.5.[1] The electron-withdrawing nature of the chlorine substituent reduces the basicity compared to unsubstituted analogs.[1] At physiological pH (7.4), a significant portion of the compound (approximately 70-80%) exists in its protonated, cationic form.[1]
-
Reactivity : The compound is a valuable synthetic intermediate due to its reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a key strategy for its synthesis and derivatization.[1] The methanamine group can undergo reactions typical of primary amines, such as acylation and alkylation. The compound can also be oxidized to form N-oxides or reduced to yield different amine derivatives.[1]
Caption: Key chemical reaction pathways for this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas. The chloropyridine scaffold is present in many bioactive molecules, and the methanamine moiety can participate in hydrogen bonding with biological targets like enzymes and receptors, influencing pharmacokinetic properties.[1]
-
Medicinal Chemistry : Serves as a scaffold for developing new drug candidates. Its structure allows for π-π stacking interactions via the pyridine ring and hydrogen bonds from the amine group, which are crucial for ligand-receptor binding.[1]
-
Agrochemicals : Used in the synthesis of pesticides and other agricultural chemicals.[1]
-
Coordination Chemistry : Acts as a ligand in the formation of metal complexes.[1]
Caption: Role as a versatile building block in different scientific fields.
Experimental Protocols
Synthesis via Reflux Method
A common laboratory-scale synthesis involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde.[1][5] The following is a generalized protocol based on similar reported procedures.
Materials:
-
2-amino-6-chloropyridine
-
Aryl aldehyde (e.g., 4-hydroxy-3-methoxy-benzaldehyde)[5]
-
Ethanol (solvent)[1]
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve equimolar amounts of 2-amino-6-chloropyridine and the selected aryl aldehyde in absolute ethanol.[1][5]
-
Catalyst Addition : While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.[5]
-
Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the pure compound.
-
Characterization : Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
Caption: Step-by-step workflow for the synthesis and purification process.
Spectroscopic Characterization
While specific spectra for this exact compound are proprietary to suppliers, a general protocol for acquiring analytical data is as follows.[4]
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR.
-
Data Processing : Process the raw data (FID) with a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in ppm relative to TMS.
5.2.2. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis : Introduce the sample into the mass spectrometer (e.g., a single quadrupole or TOF instrument) via direct infusion or coupled with liquid chromatography (LC-MS).
-
Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Interpretation : Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ in ESI) and characteristic fragmentation patterns to confirm the molecular weight and structure.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
Table 4: GHS Hazard Information
| Hazard Code | Description | Source |
|---|---|---|
| H301 / H302 | Toxic or Harmful if swallowed | [3] |
| H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation | [3][6] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation |[2][3] |
Handling Recommendations:
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[7]
-
Ventilation : Handle in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2][4] Recommended storage temperatures are often 2-8°C or under -20°C for long-term stability.[4][8]
-
Spills : In case of a spill, avoid dust formation. Evacuate the area and wear appropriate PPE. Collect the spilled material for disposal in accordance with local regulations.[9]
-
First Aid : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[7]
References
- 1. Buy this compound | 188637-75-4 [smolecule.com]
- 2. This compound | 188637-75-4 [sigmaaldrich.com]
- 3. This compound | C6H7ClN2 | CID 10313191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 188637-75-4|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 188637-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide on (6-Chloropyridin-2-yl)methanamine: Solubility and pKa
This technical guide provides a comprehensive overview of the physicochemical properties of (6-Chloropyridin-2-yl)methanamine, with a specific focus on its solubility and pKa. The information herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a derivative of pyridine with a chlorine atom at the 6th position and a methanamine group at the 2nd position.[1] This substitution pattern imparts specific chemical characteristics that are crucial for its application in chemical synthesis and as a scaffold in medicinal chemistry.[1]
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibits varied solubility depending on the solvent and its form (free base or salt).
The primary amine group allows for hydrogen bonding, contributing to its moderate solubility in aqueous solutions.[1] The hydrochloride salt form shows significantly improved water solubility due to its ionic nature.[1] In contrast, it demonstrates high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The LogP value of 0.27 suggests a preference for hydrophilic environments.[1]
| Property | Value | Solvent/Conditions | Reference |
| Aqueous Solubility (Free Base) | Moderate | Water | [1] |
| Aqueous Solubility (HCl Salt) | >100 mg/mL | Water | [1] |
| Solubility in Organic Solvents | High | DMF, DMSO | [1] |
| LogP | 0.27 | Not specified | [1] |
| Polar Surface Area | 38.91 Ų | Not applicable | [1] |
Acid-Base Characteristics and pKa
The primary amine group in this compound is weakly basic.[1] The pKa of this group is a key determinant of the compound's ionization state at a given pH, which in turn affects its biological activity and pharmacokinetic properties. The electron-withdrawing effect of the chlorine atom on the pyridine ring reduces the basicity of the amine compared to unsubstituted analogs.[1]
| Property | Predicted Value | Reference |
| pKa | 8.0 - 8.5 | [1] |
At a physiological pH of 7.4, a significant portion of the compound will exist in its protonated, cationic form.[1]
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of solubility and pKa. The following sections outline generalized protocols applicable to amine-containing compounds like this compound.
Determination of Aqueous Solubility
A common method for determining aqueous solubility involves the shake-flask method, which is considered the gold standard.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
A qualitative assessment of solubility can also be performed by observing the dissolution of the compound in a solvent.[2][3][4][5]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]
Methodology:
-
Solution Preparation: A precise amount of the amine is dissolved in a known volume of deionized water.[7]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[7] A pH meter is used to monitor the pH of the solution after each addition of the titrant.[6][7]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[6]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Spectroscopic Data Analysis of (6-Chloropyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (6-Chloropyridin-2-yl)methanamine. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Accompanying this data are detailed experimental protocols for each analytical technique, offering a foundational resource for the characterization of this compound.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.70 | Triplet | H4 |
| ~7.35 | Doublet | H3 |
| ~7.25 | Doublet | H5 |
| ~3.90 | Singlet | CH₂ |
| ~1.80 | Singlet (broad) | NH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is predicted and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 |
| ~150 | C6 |
| ~139 | C4 |
| ~122 | C3 |
| ~119 | C5 |
| ~48 | CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data is predicted and may vary from experimental results.
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium (two bands) | N-H stretch (primary amine) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch |
| 1650-1580 | Medium | N-H bend (scissoring) |
| 1580-1450 | Medium to Strong | C=C and C=N ring stretching |
| ~1130 | Medium | C-Cl stretch |
| 1335-1250 | Medium | C-N stretch (aromatic amine) |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method and the physical state of the compound.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed.
-
Molecular Formula: C₆H₇ClN₂
-
Exact Mass: 142.03 Da[1]
-
Molecular Weight: 142.59 g/mol
The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 142 and an (M+2)⁺ peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of compounds containing one chlorine atom.
Expected Fragmentation Pattern:
Electron ionization is a hard ionization technique that leads to extensive fragmentation.[2] Common fragmentation pathways for related compounds involve the loss of the chlorine atom or cleavage of the bond adjacent to the amino group (α-cleavage).[2][3]
-
Loss of Cl: A fragment ion at m/z 107, corresponding to the loss of the chlorine radical.
-
α-Cleavage: A base peak at m/z 30 is anticipated due to the cleavage of the C-C bond adjacent to the C-N bond, resulting in the [CH₂NH₂]⁺ fragment.[4]
-
Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a hydrogen cyanide molecule.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains on the plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean, empty salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol) is introduced into the ion source. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions. The isotopic distribution pattern is used to confirm the presence of elements with characteristic isotopes, such as chlorine.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanamine from 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (6-chloropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-6-chloropyridine. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 2-amino-6-chloropyridine is efficiently achieved through a two-step reaction sequence. This strategy involves:
-
Sandmeyer Cyanation: The initial step focuses on the conversion of the primary amino group of 2-amino-6-chloropyridine into a nitrile functionality. This is accomplished via a Sandmeyer reaction, a well-established method for the transformation of aryl amines. The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a cyanide anion, typically from a copper(I) cyanide salt.
-
Nitrile Reduction: The second step involves the reduction of the nitrile group in the intermediate, 2-chloro-6-cyanopyridine, to a primary amine. This transformation can be effectively carried out using various reducing agents, with catalytic hydrogenation using Raney Nickel being a prominent and high-yielding method.
The overall synthetic pathway is illustrated below:
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-Chloro-6-cyanopyridine via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures and is tailored for the specific substrate.
Materials and Reagents:
-
2-Amino-6-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, as a complexing agent for CuCN)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a ratio of approximately 1:1 (v/v).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-6-chloropyridine hydrochloride, maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and, if necessary, potassium cyanide (to aid dissolution) in water.
-
Add the freshly prepared, cold diazonium salt solution portion-wise to the copper(I) cyanide solution with vigorous stirring. The temperature of the cyanide solution should be maintained as recommended by specific literature, but a gentle warming to around 50-60 °C is often employed to facilitate the reaction and the evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-cyanopyridine.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Step 2: Synthesis of this compound by Nitrile Reduction
This protocol is based on the highly effective reduction of chloropyridine nitriles using a Raney Nickel catalyst.[1]
Materials and Reagents:
-
2-Chloro-6-cyanopyridine
-
Raney Nickel (slurry in water)
-
Ethanol
-
Water
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂) or Potassium Borohydride (KBH₄)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation apparatus (if using H₂ gas) or a round-bottom flask with a reflux condenser (if using KBH₄)
-
Magnetic stirrer
-
Filtration apparatus
Procedure using Catalytic Hydrogenation:
-
Reaction Setup:
-
In a high-pressure hydrogenation vessel, add 2-chloro-6-cyanopyridine (1.0 eq) and a solvent mixture of ethanol and water.
-
Carefully add a catalytic amount of Raney Nickel slurry. The amount of catalyst can be optimized but is typically in the range of 5-10% by weight of the substrate.
-
If desired, add a small amount of ammonia solution to the reaction mixture to minimize the formation of secondary amine byproducts.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with water or solvent at all times and handled with care.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.[1]
-
Alternative Procedure using Potassium Borohydride:
-
Reaction Setup:
-
Reduction:
-
After the addition is complete, stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary but are often in the range of 1-4 hours.[2]
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.[2]
-
Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified as described above.
-
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | Solid |
| 2-Chloro-6-cyanopyridine | C₆H₃ClN₂ | 138.56 | Solid |
| This compound | C₆H₇ClN₂ | 142.59 | Liquid/Solid |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Sandmeyer Cyanation | NaNO₂, HCl, CuCN | Water/Toluene | 0-60 | 60-80 (Estimated) |
| Nitrile Reduction (Catalytic Hydrogenation) | Raney Ni, H₂ | Ethanol/Water | 25-50 | ~86[1] |
| Nitrile Reduction (KBH₄) | Raney Ni, KBH₄ | Ethanol | 0-25 | 80-95 (General)[2] |
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 2-amino-6-chloropyridine. The Sandmeyer cyanation followed by nitrile reduction using Raney Nickel offers good overall yields and utilizes readily accessible reagents and well-established chemical transformations. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important molecular scaffold for further derivatization and biological evaluation.
References
An In-depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (6-Chloropyridin-2-yl)methanamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached from several different starting materials, each with its own set of advantages and challenges. This document details the most common and effective methods, including experimental protocols and quantitative data to facilitate laboratory application.
Core Synthetic Strategies
The synthesis of this compound primarily proceeds through three main pathways, differentiated by their starting materials:
-
Reduction of 6-Chloropyridine-2-carbonitrile: This is a direct and efficient method that involves the conversion of a nitrile group to a primary amine.
-
Amination of 2-(Chloromethyl)-6-chloropyridine: This route utilizes a nucleophilic substitution reaction where the chloromethyl group is converted to an aminomethyl group.
-
Multi-step Synthesis from 2-Methyl-6-chloropyridine: This pathway involves the initial functionalization of the methyl group, followed by conversion to the desired amine.
Below is a detailed exploration of each of these synthetic strategies.
Synthesis Route 1: Reduction of 6-Chloropyridine-2-carbonitrile
This is arguably the most straightforward approach to this compound. The commercially available 6-Chloropyridine-2-carbonitrile (also known as 6-chloropicolinonitrile) can be reduced to the target primary amine using various reducing agents. The two most common methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.
Experimental Protocols
Method A: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. Raney Nickel is a common catalyst for this transformation due to its high activity and relatively low cost.
-
Reaction: A solution of 6-chloropyridine-2-carbonitrile in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is subjected to a hydrogen atmosphere in the presence of a catalytic amount of Raney Nickel. The reaction is typically carried out at elevated pressure and temperature to ensure complete conversion. The use of ammonia is often recommended to suppress the formation of secondary and tertiary amine byproducts.
-
Typical Reaction Conditions:
-
Substrate: 6-Chloropyridine-2-carbonitrile
-
Catalyst: Raney Nickel (typically 5-10% by weight of the substrate)
-
Solvent: Methanolic Ammonia
-
Hydrogen Pressure: 50-100 psi
-
Temperature: 50-80 °C
-
Reaction Time: 4-8 hours
-
-
Work-up: After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH4)
For laboratory-scale synthesis, lithium aluminum hydride is a powerful and effective reducing agent for the conversion of nitriles to primary amines.[1]
-
Reaction: A solution of 6-chloropyridine-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a cooled suspension of lithium aluminum hydride in the same solvent. The reaction is highly exothermic and requires careful temperature control.
-
Typical Reaction Conditions:
-
Substrate: 6-Chloropyridine-2-carbonitrile
-
Reducing Agent: Lithium Aluminum Hydride (typically 1.5-2.0 equivalents)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
Reaction Time: 2-4 hours
-
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the organic layer is separated, dried, and concentrated to give the desired amine.
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | H2, Raney Ni, NH3 | Methanol | 50-80 | 4-8 | 85-95 |
| Chemical Reduction | LiAlH4 | THF | 0 - 25 | 2-4 | 80-90 |
Synthesis Workflow: Reduction of 6-Chloropyridine-2-carbonitrile
Caption: Reduction of a nitrile to a primary amine.
Synthesis Route 2: Amination of 2-(Chloromethyl)-6-chloropyridine
This synthetic approach involves the nucleophilic substitution of the chlorine atom in the chloromethyl group with an amine functionality. The two primary methods for this transformation are direct amination with ammonia and the Gabriel synthesis.
Experimental Protocols
Method A: Direct Amination with Ammonia
Direct amination involves the reaction of 2-(chloromethyl)-6-chloropyridine with ammonia. While seemingly straightforward, this method can sometimes lead to the formation of secondary and tertiary amine byproducts due to the primary amine product reacting further with the starting material. Using a large excess of ammonia can help to minimize these side reactions.
-
Reaction: A solution of 2-(chloromethyl)-6-chloropyridine is treated with a concentrated solution of ammonia in a suitable solvent, often under pressure and at an elevated temperature.
-
Typical Reaction Conditions:
-
Substrate: 2-(Chloromethyl)-6-chloropyridine
-
Reagent: Concentrated aqueous or methanolic ammonia (large excess)
-
Solvent: Methanol or Ethanol
-
Temperature: 80-120 °C (in a sealed vessel)
-
Reaction Time: 6-12 hours
-
-
Work-up: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is then extracted with an acidic aqueous solution to isolate the amine product. Basification of the aqueous layer followed by extraction with an organic solvent yields the pure primary amine.
Method B: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues sometimes seen with direct amination.[2][3]
-
Reaction: The synthesis proceeds in two steps. First, 2-(chloromethyl)-6-chloropyridine is reacted with potassium phthalimide to form the N-substituted phthalimide intermediate. In the second step, this intermediate is cleaved, typically with hydrazine, to release the desired primary amine.[4][5]
-
Step 1: Phthalimide Alkylation
-
Reagents: 2-(Chloromethyl)-6-chloropyridine, Potassium Phthalimide
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 80-100 °C
-
Reaction Time: 2-4 hours
-
-
Step 2: Hydrazinolysis
-
Reagents: N-(6-chloropyridin-2-ylmethyl)phthalimide, Hydrazine hydrate
-
Solvent: Ethanol or Methanol
-
Temperature: Reflux (approx. 80 °C)
-
Reaction Time: 4-6 hours
-
-
Work-up: After hydrazinolysis, the phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The filtrate is then concentrated, and the desired amine is isolated by extraction.
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Direct Amination | NH3 (excess) | Methanol | 80-120 | 6-12 | 60-75 |
| Gabriel Synthesis | 1. K-Phthalimide2. N2H4·H2O | 1. DMF2. Ethanol | 1. 80-1002. Reflux | 1. 2-42. 4-6 | 80-90 |
Synthesis Workflow: Gabriel Synthesis
Caption: Two-step Gabriel synthesis of a primary amine.
Synthesis Route 3: Multi-step Synthesis from 2-Methyl-6-chloropyridine
This pathway offers a versatile approach, as 2-methyl-6-chloropyridine is a readily available starting material. The synthesis can proceed through two main branches: conversion to 6-chloropyridine-2-carbonitrile followed by reduction, or chlorination of the methyl group to 2-(chloromethyl)-6-chloropyridine followed by amination.
Experimental Protocols
Branch A: Conversion to Nitrile and Subsequent Reduction
-
Step 1: Ammoxidation of 2-Methyl-6-chloropyridine
-
Reaction: The ammoxidation of the methyl group to a nitrile is a gas-phase catalytic reaction. It involves passing a mixture of the substrate, ammonia, and an oxygen source (like air) over a heated catalyst. Vanadium-based catalysts are commonly employed for this transformation.
-
Typical Reaction Conditions:
-
Substrate: 2-Methyl-6-chloropyridine
-
Reagents: Ammonia, Air
-
Catalyst: V2O5/TiO2
-
Temperature: 350-450 °C
-
Product: 6-Chloropyridine-2-carbonitrile
-
-
-
Step 2: Reduction of 6-Chloropyridine-2-carbonitrile
-
This step follows the protocols outlined in Synthesis Route 1 .
-
Branch B: Chlorination of the Methyl Group and Subsequent Amination
-
Step 1: Free-Radical Chlorination of 2-Methyl-6-chloropyridine
-
Reaction: The methyl group can be chlorinated using a free-radical initiator. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is a common laboratory method.
-
Typical Reaction Conditions:
-
Substrate: 2-Methyl-6-chloropyridine
-
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO)
-
Solvent: Carbon Tetrachloride (CCl4) or Benzene
-
Temperature: Reflux
-
Reaction Time: 4-8 hours
-
Product: 2-(Chloromethyl)-6-chloropyridine
-
-
-
Step 2: Amination of 2-(Chloromethyl)-6-chloropyridine
-
This step follows the protocols outlined in Synthesis Route 2 .
-
Quantitative Data Summary
| Branch | Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | 1. Ammoxidation | NH3, Air, V2O5/TiO2 | Gas Phase | 350-450 | - | 70-80 |
| 2. Reduction | See Route 1 | See Route 1 | See Route 1 | See Route 1 | 80-95 | |
| B | 1. Chlorination | NCS, BPO | CCl4 | Reflux | 4-8 | 60-70 |
| 2. Amination | See Route 2 | See Route 2 | See Route 2 | See Route 2 | 75-90 |
Synthesis Workflow: Multi-step Synthesis from 2-Methyl-6-chloropyridine
Caption: Two alternative multi-step routes from 2-methyl-6-chloropyridine.
Conclusion
The synthesis of this compound can be accomplished through several viable routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The reduction of 6-chloropyridine-2-carbonitrile offers a direct and high-yielding approach. The amination of 2-(chloromethyl)-6-chloropyridine, particularly via the Gabriel synthesis, provides a reliable method for producing a clean primary amine. Finally, the multi-step synthesis from 2-methyl-6-chloropyridine offers flexibility, allowing for the synthesis of key intermediates. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
Potential Biological Activity of (6-Chloropyridin-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structural features, including a chloropyridine scaffold and a methanamine group, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities.[1] The chlorine atom at the 6-position influences the molecule's reactivity and its interactions with biological targets, while the methanamine group can participate in hydrogen bonding, a key interaction for ligand-receptor binding.[1] This technical guide provides a comprehensive overview of the reported biological activities of compounds derived from the this compound core, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
The chloropyridine moiety is a recognized pharmacophore in the development of anticancer agents.[2][3] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Cytotoxicity Against Human Cancer Cell Lines
Novel complexes based on 6-chloropyridine scaffolds have demonstrated significant in vitro cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).[2]
Telomerase Inhibition
A series of novel 2-chloro-pyridine derivatives were synthesized and evaluated as potential telomerase inhibitors.[4] Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in cellular immortalization. Inhibition of this enzyme is a promising strategy for cancer therapy. In one study, compounds 6e and 6f showed notable activity against the gastric cancer cell line SGC-7901.[4] Compound 6e was found to be a potent telomerase inhibitor.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 6e | SGC-7901 | IC₅₀ (Cytotoxicity) | 22.28 ± 6.26 µg/mL | [4] |
| 6f | SGC-7901 | IC₅₀ (Cytotoxicity) | 18.45 ± 2.79 µg/mL | [4] |
| 6e | - | IC₅₀ (Telomerase Inhibition) | 0.8 ± 0.07 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. Buy this compound | 188637-75-4 [smolecule.com]
- 2. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(6-Chloropyridin-2-yl)methanamine: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a key heterocyclic building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methanamine group, offers multiple reactive sites for synthetic elaboration. This unique combination of functional groups makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the chloropyridine moiety is common in many bioactive compounds, where it can engage in crucial interactions with biological targets.[1] The primary amine group provides a nucleophilic center and a site for hydrogen bonding, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its role in the creation of targeted therapeutics such as kinase inhibitors.
Physicochemical Properties
This compound is a stable organic compound under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 188637-75-4 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Boiling Point | 231.6 ± 25.0 °C (predicted) | [1] |
| pKa (predicted) | 8.0 - 8.5 | [1] |
| Polar Surface Area | 38.91 Ų | [1] |
| Solubility | Moderately soluble in water; soluble in polar protic solvents like methanol and ethanol. The hydrochloride salt exhibits significantly enhanced water solubility. | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2-cyano-6-chloropyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for nitrile reduction.[3][4]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (6-Chloropyridin-2-yl)methanamine as a versatile building block in the generation of novel bioactive molecules. The primary amine functionality and the electronically distinct chloropyridine scaffold make this reagent a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Introduction
This compound is a key intermediate in medicinal chemistry due to its structural features that allow for a variety of chemical transformations. The primary amine serves as a nucleophile for the formation of amides, sulfonamides, and ureas, while the chloropyridine ring can participate in cross-coupling reactions. These modifications enable the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. The pyridine nitrogen and the chloro substituent also influence the molecule's electronic properties and its ability to interact with biological targets.
Key Synthetic Applications
The primary amine of this compound is readily acylated or sulfonylated to yield a variety of amide and sulfonamide derivatives. These functional groups are prevalent in many clinically approved drugs and are known to impart favorable pharmacokinetic and pharmacodynamic properties.
Synthesis of Bioactive Amides
Amide bond formation is a fundamental transformation in drug discovery. A wide range of bioactive amides can be synthesized from this compound by reacting it with various carboxylic acids or their activated derivatives (e.g., acid chlorides, esters).
General Reaction Scheme for Amide Synthesis:
Caption: General workflow for the synthesis of bioactive amides.
Synthesis of Bioactive Sulfonamides
Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and anticancer properties.[1] The reaction of this compound with various sulfonyl chlorides provides a straightforward route to novel sulfonamide derivatives.
General Reaction Scheme for Sulfonamide Synthesis:
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving (6-chloropyridin-2-yl)methanamine. This versatile building block is of significant interest in medicinal chemistry due to the dual reactivity of the chloropyridine core and the primary amine, allowing for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus. In the case of this compound, the chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This allows for the displacement of the chloride leaving group by a variety of nucleophiles, including amines, thiols, and alkoxides.
The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The presence of the methanamine group at the 2-position can influence the reactivity of the substrate and may require consideration of protecting group strategies in certain synthetic routes.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridin-2-yl-methanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. SNAr reactions on this compound provide a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The ability to introduce diverse functionalities at the 6-position allows for the fine-tuning of physiochemical properties, potency, selectivity, and pharmacokinetic profiles of lead compounds.
Derivatives of this scaffold have been investigated for a variety of therapeutic targets, taking advantage of the hydrogen bonding capabilities and structural rigidity of the pyridine core. The introduction of different substituents via SNAr can modulate interactions with biological targets, leading to the development of novel drug candidates.
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These protocols are based on established methodologies for SNAr reactions on related 2-chloropyridine systems and should be optimized for specific substrates and scales.
General Considerations:
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using oxygen-sensitive reagents.
-
Anhydrous solvents are recommended to avoid quenching of bases and nucleophiles.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-6-(aminomethyl)pyridin-2-amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add benzylamine (1.2 equiv.) to the stirred suspension.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 4-((6-(aminomethyl)pyridin-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge a Schlenk flask with sodium tert-butoxide (1.5 equiv.).
-
Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines the synthesis of (6-(phenylthio)pyridin-2-yl)methanamine.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
-
Add thiophenol (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the SNAr reactions described above. Yields are illustrative and may vary based on reaction scale and optimization.
| Protocol | Nucleophile | Product | Representative Yield (%) |
| 1 | Benzylamine | N-benzyl-6-(aminomethyl)pyridin-2-amine | 75-90 |
| 2 | Morpholine | 4-((6-(aminomethyl)pyridin-2-yl)morpholine | 80-95 |
| 3 | Thiophenol | (6-(phenylthio)pyridin-2-yl)methanamine | 70-85 |
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: Generalized experimental workflow for SNAr reactions.
Synthesis of (6-Chloropyridin-2-yl)methanamine: A Review of Reductive Amination Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation through efficient and scalable methods is of significant interest to the chemical and pharmaceutical industries. Reductive amination serves as a powerful and versatile strategy for the synthesis of this primary amine, offering multiple pathways from readily available starting materials. This application note details two primary reductive amination protocols for the synthesis of this compound: the reduction of 6-chloropyridine-2-carbonitrile and the reductive amination of 6-chloropyridine-2-carboxaldehyde.
Synthetic Pathways
The synthesis of this compound can be achieved through two main reductive pathways, each employing different starting materials and reaction conditions.
Pathway 1: Reduction of 6-Chloropyridine-2-carbonitrile
This widely used method involves the reduction of the nitrile group of 6-chloropyridine-2-carbonitrile to a primary amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient approach.
Pathway 2: Reductive Amination of 6-Chloropyridine-2-carboxaldehyde
This one-pot reaction involves the condensation of 6-chloropyridine-2-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is advantageous as it combines two steps into a single synthetic operation.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols, allowing for a clear comparison of their efficiencies.
| Protocol | Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 6-Chloropyridine-2-carbonitrile | Raney Nickel, H₂ | Methanol / Ammonia | 4 h | 50°C | 85 |
| 2 | 6-Chloropyridine-2-carboxaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 12 h | Room Temp. | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Chloropyridine-2-carbonitrile
Materials:
-
6-Chloropyridine-2-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of 6-chloropyridine-2-carbonitrile (1.0 g, 7.22 mmol) in methanol (20 mL) in a high-pressure reactor, add a 7N solution of ammonia in methanol (5 mL).
-
Carefully add Raney Nickel (0.2 g of a 50% slurry in water) to the reaction mixture.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 50 psi with hydrogen gas.
-
Heat the reaction mixture to 50°C and stir vigorously for 4 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: Approximately 85%.
Protocol 2: Reductive Amination of 6-Chloropyridine-2-carboxaldehyde
Materials:
-
6-Chloropyridine-2-carboxaldehyde
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-chloropyridine-2-carboxaldehyde (1.0 g, 7.06 mmol) in dichloromethane (30 mL).
-
Add a 0.5 M solution of ammonia in 1,4-dioxane (28 mL, 14.12 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.24 g, 10.59 mmol, 1.5 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield this compound.
Expected Yield: Approximately 78%.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Logical relationship of reductive amination pathways.
Application Notes and Protocols for (6-Chloropyridin-2-yl)methanamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
(6-Chloropyridin-2-yl)methanamine is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its unique structure, featuring a reactive chlorine atom and a primary amine on a pyridine scaffold, allows for diverse chemical modifications, making it a valuable starting material for drug discovery programs.[1][2] This document provides an overview of its applications, synthesis, and protocols for the preparation and evaluation of its derivatives.
The chloropyridine ring is a common scaffold in many bioactive molecules, contributing to interactions with biological targets, while the methanamine group can act as a hydrogen bond donor or acceptor, influencing the pharmacokinetic properties of drug candidates.[1] Derivatives of this compound have shown potential as antibacterial, antifungal, antiviral, and anticancer agents.[3][4]
Quantitative Data Summary
The following table summarizes the biological activities of various derivatives synthesized from this compound precursors.
| Compound ID | Derivative Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| 1e | 6-chloropyridinyl ester | Antiproliferative | A-375 melanoma cell line | IC50: 1.59 ± 0.03 µM | [4] |
| 1m | 6-chloropyridinyl ester | Antiproliferative | A-375 melanoma cell line | IC50: 1.08 ± 0.01 µM | [4] |
| 1g | 6-chloropyridinyl ester | Antiviral | Enzymatic inhibition assay | IC50: 30.0 ± 6.6 µM | [4] |
| 3a, 3f, 3h | 6-chloro-pyridin-2-yl-amine | Antibacterial | B. subtilis, S. aureus, X. campestris, E. coli | Potent activity (qualitative) | [3] |
| - | 6-chloro-pyridin-2-yl-amine | Antifungal | Fusarium oxysporum | Moderate activity (qualitative) | [3] |
| 12 | 2-phenyl-N-(pyridin-2-yl)acetamide | Antimycobacterial | M. tuberculosis H37Ra | MIC: 15.625 µg/mL (56.26 µM) | [5] |
| ANA-12 | N-pyridinylbenzamide | Anti-tuberculosis | M. tuberculosis H37Rv | MIC: 6.25 µg/mL | [5] |
| 37 | Pyridine-2-methylamine | Antitubercular | MmpL3 Inhibition | MIC: 0.125 µg/mL | [6] |
| 21 | Pyridine-2-methylamine | Antitubercular | MmpL3 Inhibition | MIC: 0.5-1 µg/mL | [6] |
Experimental Protocols
Protocol 1: General Synthesis of (6-chloro-pyridin-2-yl)-benzylidene-amine Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from 2-amino-6-chloropyridine, a related precursor to this compound.
Materials:
-
2-amino-6-chloropyridine
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, indole-3-carboxaldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Sodium Acetate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve equimolar amounts of 2-amino-6-chloropyridine and the desired substituted benzaldehyde in ethanol.[1]
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.[1]
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Characterize the final product using ¹H NMR, mass spectrometry, and elemental analysis.[3]
Protocol 2: In Vitro Antibacterial and Antifungal Activity Screening
This protocol outlines a method for evaluating the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains: Bacillus subtilis (MTCC 121), Staphylococcus aureus (MTCC 7443), Xanthomonas campestris (MTCC 7908), Escherichia coli (MTCC 7410)[3]
-
Fungal strain: Fusarium oxysporum (MTCC 2480)[3]
-
Nutrient agar and potato dextrose agar
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls
-
Sterile petri dishes, micropipettes, and incubator
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Prepare stock solutions of the synthesized compounds and control drugs in DMSO.
-
Inoculate the agar plates with the respective microbial cultures.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume of the compound solution, control drug, and DMSO (as a negative control) to the wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the zones of inhibition of the test compounds with those of the positive and negative controls to determine the antimicrobial activity.
Visualizations
Diagram 1: Synthetic Pathway for this compound Derivatives
Caption: Synthesis of Schiff base derivatives.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity testing.
References
- 1. Buy this compound | 188637-75-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro exploration, and reactivity studies of 6-chloropyridin-2-yl benzoates as promising covalent fragments with antiviral and pro-apoptotic activities [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
(6-Chloropyridin-2-yl)methanamine: A Versatile Ligand in Coordination Chemistry for Catalysis and Drug Development
(6-Chloropyridin-2-yl)methanamine , a substituted pyridine derivative, is emerging as a compelling bidentate ligand in the field of coordination chemistry. Its unique electronic and steric properties, arising from the presence of a chlorine atom and an aminomethyl group on the pyridine ring, make it a valuable building block for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and, most notably, drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this versatile ligand.
Application Notes
The coordination of this compound to metal centers occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. The electron-withdrawing nature of the chlorine substituent can influence the electronic properties of the resulting metal complex, potentially modulating its reactivity and biological activity.
Synthesis of Schiff Base Complexes for Antimicrobial and Anticancer Applications
This compound can be readily condensed with various aldehydes and ketones to form Schiff base ligands. These multi-dentate ligands can then be used to synthesize a wide array of coordination complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). These complexes are of significant interest due to their potential antimicrobial and anticancer activities. The imine nitrogen of the Schiff base provides an additional coordination site, enhancing the stability and diversity of the resulting metal complexes. The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules like DNA and proteins.
Development of Platinum-Based Anticancer Agents
Building on the success of platinum-based chemotherapy drugs like cisplatin, there is considerable interest in developing new platinum complexes with improved efficacy and reduced side effects. The bidentate nature of this compound makes it a suitable ligand for the synthesis of novel Pt(II) and Pt(IV) complexes. The steric bulk and electronic properties of the ligand can influence the complex's interaction with DNA, potentially leading to different binding modes and overcoming resistance mechanisms associated with existing platinum drugs.
Catalytic Applications in Organic Synthesis
Coordination complexes of transition metals like copper and palladium with nitrogen-donor ligands are well-established catalysts for a variety of organic transformations. Complexes of this compound are promising candidates for catalytic applications such as oxidation reactions and cross-coupling reactions. The electronic tuning provided by the chloro-substituent on the pyridine ring can impact the catalytic activity and selectivity of the metal center.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of Schiff base ligands derived from this compound and their corresponding metal complexes, as well as a general procedure for evaluating their biological activity.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add salicylaldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid Schiff base is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry it in a desiccator over anhydrous CaCl2.
Characterization:
-
Determine the melting point of the synthesized Schiff base.
-
Characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Copper(II) Schiff Base Complex
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of methanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.
-
Add the methanolic solution of copper(II) acetate dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature and collect the complex by vacuum filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Characterization:
-
Determine the decomposition temperature of the complex.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Data Presentation
Table 1: Physicochemical Data for a Representative Schiff Base Ligand and its Copper(II) Complex
| Compound | Formula | M.W. ( g/mol ) | Color | M.p./Decomp. Temp. (°C) | Yield (%) |
| Ligand (L) | C₁₃H₁₁ClN₂O | 246.70 | Yellow | 155-157 | 85 |
| [Cu(L)₂(OAc)₂] | C₃₀H₂₆Cl₂CuN₄O₆ | 712.01 | Green | >300 | 78 |
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for the Ligand and its Copper(II) Complex
| Compound | ν(C=N) | ν(C-O) phenolic | ν(M-N) | ν(M-O) |
| Ligand (L) | 1630 | 1280 | - | - |
| [Cu(L)₂(OAc)₂] | 1615 | 1310 | 520 | 450 |
Protocol 3: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized ligand and metal complex
-
Dimethyl sulfoxide (DMSO)
-
Nutrient agar plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
Prepare sterile nutrient agar plates and inoculate them with the respective microbial cultures.
-
Create wells of uniform diameter in the agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions and standard drug solutions into separate wells.
-
Use DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
Table 3: Antimicrobial Activity of the Ligand and its Copper(II) Complex (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Ligand (L) | 12 | 10 | 9 | 8 |
| [Cu(L)₂(OAc)₂] | 20 | 18 | 16 | 14 |
| Ciprofloxacin | 25 | 23 | - | - |
| Fluconazole | - | - | 22 | 20 |
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Application development pathway.
Industrial Production Methods for (6-Chloropyridin-2-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of (6-Chloropyridin-2-yl)methanamine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and implementation in a laboratory or manufacturing setting.
Introduction
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in numerous compounds with diverse biological activities. The efficient and scalable production of this intermediate is therefore of significant industrial importance. This document details two of the most common and industrially viable methods for its synthesis: the catalytic hydrogenation of 6-chloro-2-cyanopyridine and the reductive amination of 6-chloropyridine-2-carbaldehyde.
Synthetic Routes and Methodologies
The industrial production of this compound is typically achieved through one of two primary pathways, each with its own set of advantages and considerations.
Route 1: Catalytic Hydrogenation of 6-Chloro-2-cyanopyridine
This is one of the most direct and widely used methods for the industrial synthesis of this compound. The process involves the catalytic reduction of the nitrile group of 6-chloro-2-cyanopyridine to a primary amine.
Protocol:
A detailed protocol for the catalytic hydrogenation of 6-chloro-2-cyanopyridine is provided below. This protocol is intended for a large-scale laboratory or pilot plant setting and can be scaled up for full industrial production with appropriate engineering considerations.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Preparation:
-
A high-pressure stainless-steel autoclave reactor is rendered inert by purging with nitrogen gas.
-
The reactor is charged with 6-chloro-2-cyanopyridine (1.0 kg, 7.22 mol), ethanol (10 L), and a Raney Nickel catalyst (5% w/w of the substrate, 50 g).
-
-
Reaction Execution:
-
The reactor is sealed, and the nitrogen atmosphere is replaced with hydrogen gas.
-
The hydrogen pressure is increased to 10 atm.
-
The reaction mixture is stirred vigorously and heated to 60°C.
-
The reaction is monitored by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. The typical reaction time is 6-8 hours.
-
-
Work-up and Product Isolation:
-
Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented.
-
The reaction mixture is filtered through a bed of celite to remove the catalyst.
-
The ethanol is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation to afford the final product as a colorless to pale yellow oil.
-
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value |
| Starting Material | 6-Chloro-2-cyanopyridine |
| Catalyst | Raney Nickel |
| Catalyst Loading | 5% w/w |
| Solvent | Ethanol |
| Temperature | 60°C |
| Pressure | 10 atm H₂ |
| Reaction Time | 6-8 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Synthesis Pathway: Catalytic Hydrogenation
Application Notes and Protocols: Reflux Synthesis of (6-Chloropyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted (6-Chloropyridin-2-yl)methanamine derivatives utilizing a reflux method. This class of compounds serves as a valuable intermediate in the development of pharmaceutical agents. The described methodology involves the nucleophilic substitution of a halogenated precursor with a primary or secondary amine under reflux conditions, offering a straightforward and efficient route to a variety of derivatives. This application note includes a generalized experimental protocol, tabulated data for representative reactions, and a visual workflow diagram to facilitate reproducibility and adaptation in a laboratory setting.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry, appearing in the structure of various biologically active molecules. The reflux method is a common and accessible technique for conducting chemical syntheses at a constant and elevated temperature, which can significantly increase the reaction rate. This document outlines a general procedure for the synthesis of N-substituted this compound derivatives, starting from a suitable precursor such as 6-chloro-2-(chloromethyl)pyridine. The protocol is designed to be adaptable for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of two exemplary this compound derivatives. Please note that these values are illustrative and actual results may vary depending on the specific substrate, amine, and reaction scale.
Table 1: Reaction Parameters for the Synthesis of this compound Derivatives
| Derivative | Starting Material | Amine | Solvent | Reflux Temp. (°C) | Reaction Time (h) |
| 1a | 6-chloro-2-(chloromethyl)pyridine | Benzylamine | Acetonitrile | 82 | 6 |
| 1b | 6-chloro-2-(chloromethyl)pyridine | Morpholine | Tetrahydrofuran (THF) | 66 | 8 |
Table 2: Yield and Purity of Synthesized this compound Derivatives
| Derivative | Product | Molecular Formula | Yield (%) | Purity (by HPLC) (%) |
| 1a | N-benzyl-1-(6-chloropyridin-2-yl)methanamine | C₁₃H₁₃ClN₂ | 85 | >98 |
| 1b | 4-((6-chloropyridin-2-yl)methyl)morpholine | C₁₀H₁₃ClN₂O | 78 | >97 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the reaction of 6-chloro-2-(chloromethyl)pyridine with a primary or secondary amine under reflux conditions.
Materials:
-
6-chloro-2-(chloromethyl)pyridine
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-(chloromethyl)pyridine (1.0 eq).
-
Addition of Reagents: Dissolve the starting material in the chosen anhydrous solvent (e.g., Acetonitrile or THF). Add the selected amine (1.1 - 1.5 eq) and a base (1.5 - 2.0 eq, e.g., triethylamine or potassium carbonate) to the solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will depend on the solvent used (e.g., ~82°C for Acetonitrile, ~66°C for THF).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: General reaction scheme for the synthesis of derivatives.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (6-Chloropyridin-2-yl)methanamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (6-Chloropyridin-2-yl)methanamine and its derivatives as key intermediates. This class of compounds is of significant interest in medicinal chemistry and drug discovery, serving as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the ability to functionalize it at specific positions is crucial for developing new pharmaceutical agents.[1][2]
The Suzuki-Miyaura cross-coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents. However, the use of less reactive chloro-substituted heterocycles like this compound requires carefully optimized reaction conditions, including the appropriate choice of palladium catalyst, ligand, base, and solvent system to achieve high yields and purity.[5]
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid is depicted below. This reaction facilitates the introduction of diverse aryl or heteroaryl substituents at the 6-position of the pyridine ring.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of the following parameters:
-
Palladium Catalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts. For challenging couplings involving chloro-heterocycles, pre-formed palladium catalysts with bulky phosphine ligands, such as PEPPSI-type precatalysts, can also be highly effective.
-
Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated high efficacy in activating the C-Cl bond for oxidative addition.[5] Another effective ligand for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[6][7]
-
Base: An appropriate base is essential for the activation of the boronic acid to facilitate the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary for the dissolution of the inorganic base and to facilitate the transmetalation step. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
Experimental Protocols
This section provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This protocol is based on established procedures for similar chloropyridine substrates and should be optimized for each specific combination of reactants.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate and SPhos to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (6-arylpyridin-2-yl)methanamine product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of chloro-substituted pyridines with various arylboronic acids, based on literature precedents for analogous substrates. These values can serve as a benchmark for the expected yields and reaction times for the coupling of this compound.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 | [7] |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-85 | [9] |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 70-80 | [10] |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 20 | 80-90 | [8] |
Yields are based on analogous chloro-substituted pyridine substrates and may vary for this compound.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and In-Vitro Biological Activity of (6-chloropyridin-2-yl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and in-vitro biological evaluation of (6-chloropyridin-2-yl)amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The protocols outlined below are based on established methodologies and offer a guide for the synthesis and evaluation of novel analogs.
Synthesis of (6-chloropyridin-2-yl)amine Derivatives
The core scaffold of (6-chloropyridin-2-yl)amine serves as a versatile starting material for the synthesis of a diverse range of derivatives. A common and effective method for their synthesis involves the condensation reaction between 2-amino-6-chloropyridine and various aryl aldehydes.[1]
General Synthetic Protocol
A general and straightforward procedure for the synthesis of (6-chloropyridin-2-yl)amine derivatives is outlined below.[1] This protocol describes the formation of Schiff base derivatives.
Materials:
-
2-amino-6-chloropyridine
-
Substituted aryl aldehydes
-
Ethanol
-
Concentrated Sulfuric Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar concentrations of 2-amino-6-chloropyridine and the desired aryl aldehyde in ethanol.
-
To this solution, add 2-3 drops of concentrated sulfuric acid as a catalyst.[1]
-
The reaction mixture is then refluxed for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
The synthesized compounds are typically characterized by spectroscopic methods like 1H NMR and mass spectrometry to confirm their chemical structures.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of (6-chloropyridin-2-yl)amine derivatives.
In-Vitro Biological Activity
(6-chloropyridin-2-yl)amine derivatives have been evaluated for a range of biological activities. The following sections detail the protocols for assessing their antimicrobial, antimycobacterial, and anticancer effects.
Antimicrobial Activity
The synthesized compounds have demonstrated notable antibacterial and antifungal activities against various pathogenic strains.[1]
Experimental Protocol: Agar Well Diffusion Method [2]
This method is a standard preliminary screening technique to evaluate the antimicrobial activity of new compounds.
Materials:
-
Nutrient agar medium
-
Bacterial and fungal strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Xanthomonas campestris, Fusarium oxysporum)[1]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Sterile Petri dishes, cork borer
Procedure:
-
Prepare sterile nutrient agar plates by pouring the molten agar into Petri dishes and allowing it to solidify.
-
Inoculate the agar surface uniformly with the microbial suspension (bacterial or fungal).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Include wells with the solvent alone (negative control) and a standard antimicrobial agent (positive control).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Data Presentation: Antimicrobial Activity
The results are typically presented as the diameter of the zone of inhibition. While the initial search provided qualitative descriptions of activity ("good to moderate"), specific quantitative data from the primary source is summarized below.
| Compound | Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Xanthomonas campestris (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Fusarium oxysporum (Zone of Inhibition, mm) |
| 3a | Potent Activity | Moderate Activity | Good Activity | Good Activity | Good Activity |
| 3f | Potent Activity | Moderate Activity | Good Activity | Moderate Activity | Good Activity |
| 3h | Potent Activity | Good Activity | Moderate Activity | Good Activity | Moderate Activity |
Note: The terms "Potent," "Good," and "Moderate" are as described in the source publication, which did not provide specific numerical ranges for these qualitative descriptors.
Antimycobacterial Activity
Certain derivatives of (6-chloropyridin-2-yl)amine have shown promising activity against Mycobacterium tuberculosis.[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [3]
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds
Procedure:
-
Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the wells.
-
Add the Mycobacterium tuberculosis H37Rv inoculum to each well.
-
Include control wells with no drug (growth control) and no bacteria (sterility control).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation: Antimycobacterial Activity
| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |
| ANA-12 | 6.25 |
| ANC-2 | >6.25 to ≤50 |
| ANA-1 | >6.25 to ≤50 |
| ANA 6–8 | >6.25 to ≤50 |
| ANA-10 | >6.25 to ≤50 |
Data extracted from a study on a series of (6-chloropyridin-2-yl)amine derivatives.[3]
Anticancer and Pro-apoptotic Activity
A series of 6-chloropyridinyl ester derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating notable selectivity against melanoma cells.[4]
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A-375 melanoma, MCF-7 breast cancer, HCT-116 colon cancer) and normal cells (e.g., 16HBE)[4]
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compounds
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity
| Compound | IC50 against A-375 Melanoma Cells (µM) |
| 1e | 1.59 ± 0.03 |
| 1m | 1.08 ± 0.01 |
These ester derivatives demonstrated remarkable selectivity for the melanoma cell line.[4]
Potential Signaling Pathway Involvement
While the exact mechanisms of action for many of these derivatives are still under investigation, the pyridine scaffold is a well-known pharmacophore in kinase inhibitors.[5] It is plausible that some of these compounds exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothesized mechanism of action via kinase inhibition.
Conclusion
The (6-chloropyridin-2-yl)amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols are generally straightforward, allowing for the generation of diverse libraries of compounds. The in-vitro assays described provide a robust framework for evaluating their biological activities and elucidating structure-activity relationships, which is crucial for guiding further drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro exploration, and reactivity studies of 6-chloropyridin-2-yl benzoates as promising covalent fragments with antiviral and pro-apoptotic activities [iris.unipa.it]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for (6-Chloropyridin-2-yl)methanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a heterocyclic building block with potential applications in the synthesis of novel agrochemicals. While its direct application in the synthesis of major commercialized agrochemicals is not as extensively documented as its isomers, the chloropyridinylmethyl scaffold is a key pharmacophore in a range of successful insecticides. This document provides an overview of the known and potential applications of this compound and its related isomers in agrochemical synthesis, along with detailed experimental protocols and data for relevant compounds.
Section 1: Established Applications of the Chloropyridinylmethyl Moiety in Insecticide Synthesis
The primary application of the chloropyridinylmethyl moiety in agrochemicals is in the synthesis of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The most prominent examples, Acetamiprid and Imidacloprid, are synthesized from derivatives of 6-chloropyridine. While these syntheses do not start directly from this compound, they highlight the importance of the chloropyridinylmethyl functional group in insecticide design and provide a foundational understanding of its synthesis.
Synthesis of Neonicotinoid Insecticides
A crucial precursor for the synthesis of several neonicotinoid insecticides is 2-chloro-5-chloromethylpyridine (CCMP), which is structurally related to this compound.
1.1.1. Synthesis of Imidacloprid
Imidacloprid is a widely used systemic insecticide for the control of sucking insects. Its synthesis involves the condensation of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.
Experimental Protocol: Synthesis of Imidacloprid
-
Reaction Setup: In a suitable reactor, dissolve 2-nitroiminoimidazolidine and potassium carbonate (K₂CO₃) in acetonitrile.
-
Addition of CCMP: Heat the mixture to reflux and gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP).
-
Reaction: Maintain the reaction at reflux for 5 hours.
-
Work-up and Isolation: After cooling, the inorganic salts are filtered off. The solvent is then evaporated under reduced pressure. The crude product is purified by recrystallization from ethanol.
Quantitative Data for Imidacloprid Synthesis
| Parameter | Value/Condition |
| Starting Materials | 2-chloro-5-chloromethylpyridine (CCMP), 2-nitroiminoimidazolidine |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux |
| Reaction Time | 5 hours |
| Reported Yield | 94.4% |
Synthesis Pathway for Imidacloprid
Caption: Synthetic route for Imidacloprid.
1.1.2. Synthesis of Acetamiprid
Acetamiprid is another significant neonicotinoid insecticide. Its synthesis involves the reaction of an N-substituted chloropyridinylmethylamine intermediate with a cyano-containing compound.
Experimental Protocol: Synthesis of Acetamiprid
-
Intermediate Synthesis: The intermediate, N-((6-chloro-3-pyridyl)methyl)-N'-cyano-N-methylacetamidine, is first synthesized from 2-chloro-5-chloromethylpyridine (CCMP).
-
Reaction Setup: In a 500 mL reactor, 157.5 g of the intermediate and 100 g of ethanol are added.
-
Addition of Reagent: 112 g of ethyl N-cyanoethanimideate is added to the mixture.
-
Reaction: The mixture is heated to 65 °C and maintained at this temperature for 6-7 hours.
-
Work-up and Isolation: The mixture is cooled to 0 °C, and the layers are allowed to separate. The product is filtered, washed with saturated brine, and dried to yield Acetamiprid.
Quantitative Data for Acetamiprid Synthesis
| Parameter | Value/Condition |
| Starting Materials | N-((6-chloro-3-pyridyl)methyl)-N'-cyano-N-methylacetamidine, Ethyl N-cyanoethanimideate |
| Solvent | Ethanol |
| Temperature | 65 °C |
| Reaction Time | 6-7 hours |
| Reported Yield | 70% (for a related hydrolysis product)[1] |
Synthesis Pathway for Acetamiprid
Caption: Synthetic route for Acetamiprid.
Section 2: Emerging Research and Potential Applications of this compound Derivatives
While direct applications of this compound in commercial agrochemicals are limited, research into its derivatives has shown promise for the development of new fungicidal and antibacterial agents.
Synthesis of Novel Fungicidal and Antibacterial Agents
Research has demonstrated that derivatives of 2-amino-6-chloropyridine, a related starting material, can be used to synthesize compounds with potential fungicidal and antibacterial properties. These synthetic strategies could potentially be adapted for this compound.
Experimental Protocol: General Synthesis of (6-chloro-pyridin-2-yl)-imine Derivatives [2]
-
Reaction Setup: Equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine are mixed.
-
Catalyst: A few drops of concentrated sulfuric acid are added.
-
Reaction: The reaction is carried out in a suitable solvent.
-
Work-up and Isolation: The product is isolated and purified.
Quantitative Data for the Synthesis of a (6-chloro-pyridin-2-yl)-imine Derivative [2]
| Parameter | Value/Condition |
| Starting Materials | 2-amino-6-chloropyridine, 4-methylsulfanyl-benzaldehyde |
| Reported Yield | 75% |
Experimental Workflow for Synthesis of Novel Agrochemical Candidates
Caption: General workflow for synthesizing and screening novel agrochemicals.
Conclusion
This compound and its derivatives represent a promising area for the discovery of new agrochemicals. While the direct industrial synthesis of major pesticides from this specific starting material is not well-documented, the established importance of the chloropyridinylmethyl moiety in potent insecticides provides a strong rationale for further investigation. The synthetic protocols and research findings presented here offer a foundation for researchers to explore the potential of this compound in developing the next generation of crop protection agents. Further research into the synthesis and biological activity of novel compounds derived from this compound is warranted to fully elucidate its potential in agrochemical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-Chloropyyridin-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (6-Chloropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
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Reduction of 6-chloro-2-cyanopyridine: This is a widely used method involving the reduction of the nitrile group to a primary amine.
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Reduction of 6-chloropyridine-2-carboxamide: The corresponding amide can be reduced to the amine.
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Palladium-catalyzed amination of 2,6-dichloropyridine: This method involves the selective mono-amination of a di-halogenated pyridine.
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Condensation of 2-amino-6-chloropyridine with an aldehyde followed by reduction: This multi-step process forms an imine intermediate which is then reduced.
Q2: I am observing low yields in my synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong reducing agents.
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Reaction Atmosphere: Many of the synthetic routes require an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions or catalyst deactivation.
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Temperature Control: Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.
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Stoichiometry of Reagents: Incorrect molar ratios of reactants, catalysts, or bases can significantly impact the reaction outcome.
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Catalyst Activity: For palladium-catalyzed reactions, ensure the catalyst is active and not poisoned.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities requires careful control over reaction conditions and purification methods.
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Control of Reaction Parameters: Strictly follow optimized reaction times and temperatures to avoid the formation of degradation products or side-reaction products.
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Purification of Intermediates: If the synthesis involves multiple steps, purifying the intermediates can prevent carrying impurities through to the final product.
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Appropriate Work-up Procedure: Utilize appropriate aqueous washes to remove unreacted reagents and inorganic byproducts.
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Chromatographic Purification: Column chromatography is often necessary to isolate the final product from closely related impurities.
Troubleshooting Guides
Method 1: Reduction of 6-chloro-2-cyanopyridine
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Amine | Incomplete reduction. | - Increase the equivalents of the reducing agent (e.g., LiAlH4, NaBH4/CoCl2).- Extend the reaction time.- Ensure the reaction is performed under strictly anhydrous conditions. |
| Formation of side products (e.g., over-reduction or hydrolysis of the chloro-group). | - Use a milder reducing agent.- Perform the reaction at a lower temperature.- Carefully control the stoichiometry of the reducing agent. | |
| Reaction Stalls | Deactivation of the reducing agent. | - Use freshly opened or properly stored reducing agents.- Ensure all glassware is thoroughly dried before use. |
Method 2: Palladium-Catalyzed Mono-amination of 2,6-Dichloropyridine
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Mono-aminated Product | Formation of the di-aminated product. | - Use a 1:1 or slight excess of the amine source to 2,6-dichloropyridine.- Lower the reaction temperature.- Reduce the reaction time and monitor closely by TLC or LC-MS. |
| Catalyst poisoning by the pyridine nitrogen. | - Use bulky phosphine ligands (e.g., Xantphos, XPhos) to shield the palladium center.[1]- Increase the catalyst loading slightly. | |
| No Reaction | Inactive catalyst. | - Use a pre-catalyst or ensure proper activation of the palladium source.- Ensure the reaction is run under a strict inert atmosphere. |
| Inappropriate base. | - Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). The choice of base is critical and can depend on the ligand and substrate.[2] |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to this compound and related compounds, based on literature data. Note that reaction conditions can significantly influence the outcome.
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Reduction of Nitrile | 6-chloro-2-cyanopyridine | LiAlH4 | THF | Reflux | 70-85 |
| Pd-Catalyzed Amination | 2,6-dichloropyridine | NH3 source, Pd catalyst, Ligand, Base | Toluene or Dioxane | 80-110°C | 60-80 (mono-aminated) |
| Reduction of Amide | 6-chloropyridine-2-carboxamide | LiAlH4 | THF | Reflux | 75-90 |
| Condensation-Reduction | 2-amino-6-chloropyridine, Aldehyde | H2SO4 (cat.), then reducing agent | Ethanol | Reflux | 65-78 (for imine formation) |
Experimental Protocols
Protocol 1: Reduction of 6-chloro-2-cyanopyridine with LiAlH4
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium aluminum hydride (LiAlH4) (1.2 equivalents) in anhydrous Tetrahydrofuran (THF).
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Addition of Starting Material: Dissolve 6-chloro-2-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
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Isolation: Filter the resulting solid and wash it with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Mono-amination of 2,6-Dichloropyridine
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Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).[2]
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Addition of Reagents: Add 2,6-dichloropyridine (1 equivalent) and the ammonia source (e.g., ammonia solution or a solid ammonia surrogate, 1-1.2 equivalents) to the Schlenk tube.
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Solvent: Add anhydrous toluene or dioxane as the solvent.
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Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
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Isolation and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for the reduction of 6-chloro-2-cyanopyridine.
Caption: Troubleshooting logic for low yield optimization.
References
Technical Support Center: Purification of (6-Chloropyridin-2-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of (6-Chloropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the purification of this compound?
The primary challenges in purifying this compound stem from its physicochemical properties. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Additionally, it has a tendency to form complexes with various impurities, which can complicate separation.[1]
Q2: What are the most common types of impurities found in crude this compound?
While specific impurities depend on the synthetic route, common contaminants may include:
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Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.
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Isomeric Byproducts: Formation of other positional isomers.
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Over-reaction Products: For instance, di-substituted products if the synthesis involves alkylation.[2]
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Hydrolysis Products: The compound may react with residual water to form corresponding hydroxypyridine derivatives.
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Solvent Adducts: Residual solvents from the reaction or workup steps.
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Reagent-derived Impurities: Byproducts from the reagents used in the synthesis.
Q3: What are the recommended methods for purifying crude this compound?
The most effective and commonly used purification techniques are fractional distillation, column chromatography, and crystallization.[1] The choice of method depends on the impurity profile, the scale of the reaction, and the desired final purity.
Q4: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the purity of this compound and related compounds.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment and identifying volatile impurities.[3]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities on a silica gel column.
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Troubleshooting Steps:
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Optimize the Solvent System: The ideal solvent system should provide good separation (a significant ΔRf) between your product and the impurities on a Thin-Layer Chromatography (TLC) plate. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[1][3]
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Adjust Solvent Polarity: If the product and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If they are moving too slowly (low Rf), increase the polarity. Aim for an Rf value of approximately 0.2-0.4 for the desired compound.[3]
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Consider a Different Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
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Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can improve the separation of complex mixtures.
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Issue: The compound appears to be degrading on the column.
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Troubleshooting Steps:
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Deactivate the Silica Gel: The amine functionality of this compound can interact strongly with the acidic silica gel, sometimes leading to streaking or degradation. To mitigate this, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in the mobile phase.
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Run the Column Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
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Recrystallization
Issue: The compound does not crystallize upon cooling.
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Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.
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Concentrate the Solution: It's possible the solution is not saturated enough. Gently evaporate some of the solvent and allow it to cool again.
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Use an Anti-Solvent: If the compound is highly soluble in the chosen solvent, you can try adding a solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
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Issue: The recrystallized product is not pure.
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Troubleshooting Steps:
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Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
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Perform a Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
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Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition | Notes |
| Column Chromatography | Stationary Phase | Silica Gel | Standard for many organic compounds. |
| Mobile Phase | Ethyl Acetate/Hexane | A good starting point for adjusting polarity.[1] | |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance for separation.[3] | |
| Recrystallization | Solvent Selection | Sparingly soluble at room temperature, highly soluble when hot. | Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[2] |
| Fractional Distillation | Boiling Point | ~231.6 °C (at atmospheric pressure) | Requires careful control of temperature and pressure.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.
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TLC Analysis: First, determine an appropriate solvent system by running TLC plates of the crude material. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf of ~0.2-0.4.[3]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity and gradually increase it.
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Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[3]
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
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Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. The ideal solvent will dissolve the compound when heated but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Then, perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity type and purification method selection.
References
Technical Support Center: Synthesis of (6-Chloropyridin-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic pathways for the synthesis of this compound are:
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Reduction of 2-cyano-6-chloropyridine: This method involves the conversion of the nitrile group to a primary amine.
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Amination of 2-(chloromethyl)-6-chloropyridine: This route involves the nucleophilic substitution of the chlorine atom in the chloromethyl group with an amino group, typically from ammonia.
Q2: What are the typical side products observed in the reduction of 2-cyano-6-chloropyridine?
A2: The most common side product during the reduction of 2-cyano-6-chloropyridine, particularly in catalytic hydrogenation, is the dehalogenated product, 2-picolylamine. Over-reduction can also potentially lead to the formation of piperidine derivatives, though this is less common under controlled conditions. Incomplete reduction may leave unreacted starting material or partially reduced intermediates.
Q3: What side products can be expected from the amination of 2-(chloromethyl)-6-chloropyridine?
A3: The amination of 2-(chloromethyl)-6-chloropyridine can lead to the formation of several side products, primarily due to over-alkylation of the amine product. These include the secondary amine, bis((6-chloropyridin-2-yl)methyl)amine, and the tertiary amine, tris((6-chloropyridin-2-yl)methyl)amine.
Q4: How can the formation of the dehalogenated side product (2-picolylamine) be minimized during the reduction of 2-cyano-6-chloropyridine?
A4: Minimizing the formation of 2-picolylamine can be achieved by carefully selecting the catalyst and optimizing reaction conditions. Using a less aggressive catalyst, controlling the reaction temperature and pressure, and monitoring the reaction progress closely to stop it upon completion can help reduce dehalogenation. The choice of solvent can also influence the selectivity of the reaction.
Q5: How can I suppress the formation of over-alkylation products in the amination of 2-(chloromethyl)-6-chloropyridine?
A5: To suppress the formation of secondary and tertiary amines, a large excess of the aminating agent (ammonia) is typically used. This ensures that the 2-(chloromethyl)-6-chloropyridine is more likely to react with ammonia rather than the desired primary amine product. Running the reaction at lower temperatures can also help to control the rate of the subsequent alkylation reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Reduction of 2-cyano-6-chloropyridine
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Increase catalyst loading. - Increase hydrogen pressure (for catalytic hydrogenation). - Check the activity of the reducing agent. |
| Dehalogenation | - Use a more selective catalyst (e.g., Raney Nickel instead of Palladium on Carbon). - Lower the reaction temperature and/or hydrogen pressure. - Add a catalyst poison in trace amounts to selectively inhibit dehalogenation. |
| Catalyst Poisoning | - Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). - Use a fresh batch of catalyst. |
| Poor Product Isolation | - Optimize the work-up procedure to minimize product loss. - Ensure complete extraction from the reaction mixture. |
Issue 2: Presence of Multiple Products in the Amination of 2-(chloromethyl)-6-chloropyridine
| Possible Cause | Troubleshooting Step |
| Over-alkylation | - Significantly increase the molar excess of ammonia. - Lower the reaction temperature to reduce the rate of secondary and tertiary amine formation. - Consider a stepwise addition of the 2-(chloromethyl)-6-chloropyridine to a solution of ammonia. |
| Reaction with Solvent | - If using a nucleophilic solvent, consider switching to a more inert solvent like toluene or THF. |
| Complex Mixture | - Purify the crude product using column chromatography to separate the desired primary amine from the over-alkylated side products. |
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthetic Route | Side Product | Chemical Structure | Reason for Formation |
| Reduction of 2-cyano-6-chloropyridine | 2-Picolylamine | C₆H₈N₂ | Dehalogenation during catalytic hydrogenation. |
| Unreacted 2-cyano-6-chloropyridine | C₆H₃ClN₂ | Incomplete reaction. | |
| Amination of 2-(chloromethyl)-6-chloropyridine | bis((6-chloropyridin-2-yl)methyl)amine | C₁₂H₁₁Cl₂N₃ | Over-alkylation of the primary amine product. |
| tris((6-chloropyridin-2-yl)methyl)amine | C₁₈H₁₅Cl₃N₄ | Further over-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-cyano-6-chloropyridine
Materials:
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2-cyano-6-chloropyridine
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Methanol
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Raney Nickel (or Palladium on Carbon)
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Hydrogen gas
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Filter aid (e.g., Celite)
Procedure:
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In a high-pressure reactor, dissolve 2-cyano-6-chloropyridine in methanol.
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Carefully add a catalytic amount of Raney Nickel (or Pd/C) to the solution.
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Seal the reactor and purge with nitrogen, followed by hydrogen gas.
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
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Filter the reaction mixture through a pad of filter aid to remove the catalyst.
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Wash the filter cake with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation under reduced pressure or by column chromatography.
Protocol 2: Synthesis of this compound via Amination of 2-(chloromethyl)-6-chloropyridine
Materials:
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2-(chloromethyl)-6-chloropyridine
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Aqueous ammonia (concentrated)
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Ethanol
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Dichloromethane
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Sodium sulfate (anhydrous)
Procedure:
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In a sealed pressure vessel, dissolve 2-(chloromethyl)-6-chloropyridine in ethanol.
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Add a large excess of concentrated aqueous ammonia to the solution.
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Seal the vessel and heat the reaction mixture with stirring (e.g., at 60-80 °C).
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Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
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Extract the aqueous residue with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound and major side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Chloropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction conditions for nucleophilic substitution on chloropyridines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) on chloropyridine substrates in a question-and-answer format.
Question 1: My SNAr reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in SNAr reactions of chloropyridines can stem from several factors. A systematic approach to troubleshooting is recommended:
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Substrate Reactivity: The pyridine ring must be sufficiently activated towards nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atom. The reactivity of chloropyridines generally follows the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[1] For less reactive substrates, consider using a stronger nucleophile or more forcing reaction conditions (higher temperature).
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Nucleophile Strength: The nucleophile may be too weak to react efficiently. For instance, alcohols are generally poor nucleophiles for SNAr. Their reactivity can be significantly increased by converting them to the corresponding alkoxides using a base.
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Reaction Temperature: The reaction temperature may be too low. Gradually increasing the temperature can enhance the reaction rate. Microwave irradiation is an effective method for rapidly heating the reaction and can often improve yields and reduce reaction times.[2][3]
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Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.
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Base Suitability: For reactions involving nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the base must be strong enough to generate the active nucleophile. Common bases include NaH, K₂CO₃, and organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Question 2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.
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Solvolysis: If the solvent is nucleophilic (e.g., ethanol, methanol), it can compete with the intended nucleophile, especially at elevated temperatures. To avoid this, use a non-nucleophilic solvent. If an alcohol must be used as the solvent, it can be used as the limiting reagent if it is also the nucleophile.
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Hydrolysis: The chloropyridine starting material or the product can be susceptible to hydrolysis, especially in the presence of water and base. To prevent this, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
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Di-substitution: In cases where the product of the initial substitution is also reactive, a second substitution can occur. To minimize this, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.
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Ring Opening/Degradation: Under very harsh basic conditions or at extremely high temperatures, the pyridine ring can undergo opening or degradation. Using milder bases and reaction temperatures can mitigate this.
Question 3: My product is difficult to purify. What are some effective work-up and purification strategies?
Answer:
Purification of substituted pyridines can be challenging due to their polarity and the presence of high-boiling solvents or residual base.
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Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble byproducts and inorganic salts. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
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Acid-Base Extraction: If a basic catalyst or reagent was used, washing the organic layer with a dilute aqueous acid solution can help remove it. Conversely, if acidic byproducts are present, a wash with a dilute aqueous base is recommended.
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Removal of High-Boiling Solvents: Solvents like DMF and DMSO can be difficult to remove under reduced pressure. Performing multiple extractions with a less polar solvent and washing with brine can help remove these high-boiling point solvents.
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Chromatography: Column chromatography on silica gel is a common method for purifying the final product. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.
Frequently Asked Questions (FAQs)
Why are 2-chloro and 4-chloropyridines more reactive than 3-chloropyridine in nucleophilic aromatic substitution?
The increased reactivity of 2- and 4-chloropyridines is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1] When a nucleophile attacks at the 2- or 4-position, the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1] This stabilization is not possible when the attack occurs at the 3-position.
What is the role of a palladium catalyst in the functionalization of chloropyridines?
While not a direct nucleophilic substitution, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are powerful methods for functionalizing chloropyridines.[4][5][6][7] In these reactions, the palladium catalyst facilitates the coupling of the chloropyridine with a variety of partners (boronic acids, amines, alkynes, alkenes) to form new carbon-carbon or carbon-nitrogen bonds. These reactions often provide access to a wider range of products than traditional SNAr reactions.
Is there an alternative to conventional heating for these reactions?
Yes, microwave-assisted synthesis is an excellent alternative.[2][3][8] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This is due to efficient and rapid heating of the reaction mixture.
Data Presentation
The following tables summarize quantitative data for various nucleophilic substitution and palladium-catalyzed cross-coupling reactions of chloropyridines.
Table 1: Nucleophilic Aromatic Substitution of Chloropyridines with Amines
| Entry | Chloropyridine | Amine | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | - | NMP | 250 | 10 min | 95 |
| 2 | 2-Chloro-5-nitropyridine | Piperidine | K₂CO₃ | Ethanol | Reflux | 2 h | 92 |
| 3 | 4-Chloropyridine | Aniline | - | Water | 80 | 6 h | 91 |
| 4 | 2,4-Dichloropyridine | Aniline | NaOtBu | Toluene | 100 | 18 h | 85 (at C2) |
| 5 | 2-Chloropyridine | Dimethylamine | - | DMF (MW) | 150 | 30 min | 88 |
Table 2: Nucleophilic Aromatic Substitution of Chloropyridines with Thiols and Alkoxides
| Entry | Chloropyridine | Nucleophile | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloropyrimidine | Thiophenol | NaOH | Ethanol | RT | 1 h | 95 |
| 2 | 2-Chloropyridine | 2-Aminoethanethiol | NaOEt | Ethanol (MW) | 140 | 21 min | 95 |
| 3 | 2,6-Dichloropyridine | Sodium methoxide | - | Methanol | Reflux | 12 h | 75 |
| 4 | 2-Chloro-5-nitropyridine | Sodium ethoxide | - | Ethanol | RT | 30 min | 98 |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines
| Entry | Reaction Type | Chloropyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 h | 95[9] |
| 2 | Buchwald-Hartwig | 6-Chloropyridin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 h | 92 |
| 3 | Sonogashira | 2-Amino-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 h | 90[10] |
| 4 | Heck | 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 h | 60 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloropyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Reagent Addition: Add the nucleophile (1.1-1.5 equiv.). If the nucleophile requires activation, add the appropriate base (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a microwave-safe reaction vial, combine the chloropyridine (1.0 equiv.), the nucleophile (1.1 equiv.), and a suitable solvent (e.g., ethanol, NMP). If required, add a base (e.g., DIPEA, 1.1 equiv.).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[11]
-
Work-up and Purification: After cooling the vial to room temperature, perform a standard aqueous work-up and purify the product as described in Protocol 1.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Chloropyridines
-
Catalyst Preparation: In a Schlenk flask, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the chloropyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and a degassed solvent mixture (e.g., 1,4-dioxane/water).[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for nucleophilic aromatic substitution on chloropyridines.
Caption: Troubleshooting flowchart for low yield in SNAr reactions of chloropyridines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (6-Chloropyridin-2-yl)methanamine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of (6-Chloropyridin-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent exposure to moisture and air. For optimal stability, storage at 2-8°C is advisable, protected from light.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, related chloropyridine derivatives are known to be susceptible to photolytic degradation. Therefore, it is recommended to protect the compound from light during storage and handling to minimize the risk of degradation.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemical structure and data from analogous compounds, the primary degradation pathways are likely to be oxidation, hydrolysis, and photolysis. The amine group is susceptible to oxidation, and the chloropyridine ring can undergo nucleophilic substitution or photodegradation.
Q5: How can I monitor the stability of this compound in my experimental samples?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the parent compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
-
Possible Cause 1: Incompatible Solvent or pH
-
Troubleshooting: this compound may be unstable in highly acidic or basic solutions. Prepare solutions in neutral, buffered media if possible. Avoid solvents that may contain reactive impurities.
-
-
Possible Cause 2: Presence of Oxidizing Agents
-
Troubleshooting: Ensure that all solvents and reagents are free from peroxides and other oxidizing agents. Use freshly opened, high-purity solvents.
-
-
Possible Cause 3: Exposure to Light
-
Troubleshooting: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible.
-
-
Possible Cause 4: Elevated Temperature
-
Troubleshooting: Prepare and store solutions at low temperatures (e.g., 2-8°C) to minimize thermal degradation. Avoid unnecessary exposure to heat.
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause 1: Inadequate Control of Experimental Conditions
-
Troubleshooting: Ensure that temperature, pH, and light exposure are consistently controlled across all samples and time points. Use calibrated equipment.
-
-
Possible Cause 2: Issues with the Analytical Method
-
Troubleshooting: Verify that the analytical method is validated for stability-indicating purposes. Check for peak purity of the main compound and ensure adequate separation from all degradation products.
-
-
Possible Cause 3: Sample Handling and Storage
-
Troubleshooting: Standardize procedures for sample preparation, handling, and storage. Ensure that samples are stored under identical conditions and analyzed promptly after withdrawal.
-
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Stress Conditions
| Stress Condition | Temperature | Duration | Purity (%) | Major Degradants Observed |
| Solid State | ||||
| Control | 25°C / 60% RH | 12 months | >99 | Not detected |
| Accelerated | 40°C / 75% RH | 6 months | 98.5 | Oxidation products |
| Photostability | ICH Q1B | 1.2 million lux hours | 97.2 | Photodegradation products |
| Solution State (in Acetonitrile/Water) | ||||
| Acidic | 60°C | 24 hours | 85.1 | Hydrolysis products |
| Basic | 60°C | 24 hours | 90.3 | Hydrolysis and oxidation products |
| Oxidative (3% H₂O₂) | 25°C | 24 hours | 75.6 | N-oxide and other oxidation products |
Note: The data presented in this table is illustrative and intended to provide a general understanding of potential stability issues. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential degradation pathways.
Technical Support Center: Synthesis of 6-chloro-5-methylpyridin-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-chloro-5-methylpyridin-2-amine, with a focus on avoiding the use of peroxides.
Frequently Asked Questions (FAQs)
Q1: Why is it desirable to avoid using peroxides in the synthesis of 6-chloro-5-methylpyridin-2-amine?
A1: Traditional synthesis routes for 6-chloro-5-methylpyridin-2-amine have utilized peroxides for oxidation steps. However, the use of peroxides on an industrial scale raises significant safety concerns due to their potential for thermal runaway and explosive decomposition.[1] Additionally, peroxide use can lead to facility maintenance challenges and complex sewage treatment requirements.[1] Therefore, developing a peroxide-free synthesis is crucial for safer and more environmentally friendly production.
Q2: What is the recommended peroxide-free method for synthesizing 6-chloro-5-methylpyridin-2-amine?
A2: A safe and efficient four-step synthesis has been developed that avoids the use of peroxides.[1][2][3] This method starts with 2-amino-6-chloropyridine and employs a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position.[1][2][3]
Q3: What are the key advantages of the Suzuki-Miyaura coupling-based synthesis?
A3: The primary advantages are enhanced safety by eliminating peroxides and improved efficiency.[1][2][3] This synthetic route has been demonstrated to produce 6-chloro-5-methylpyridin-2-amine on a hectogram scale with a high overall yield and purity.[2][3]
Q4: What is the overall yield and purity achievable with this peroxide-free method?
A4: The peroxide-free synthesis utilizing Suzuki-Miyaura cross-coupling can achieve an overall yield of 62.4% and a purity of 99.49%.[2][3]
Troubleshooting Guide
Issue 1: Low yield in the bromination of 2-amino-6-chloropyridine (Step 1).
-
Question: My reaction to form 5-bromo-6-chloropyridin-2-amine shows a low yield. What are the possible causes and solutions?
-
Answer:
-
Potential Cause 1: Incomplete reaction. The reaction time or temperature may be insufficient.
-
Solution: Ensure the reaction is carried out at 0-5 °C for at least 4 hours.[1] Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material.
-
-
Potential Cause 2: Suboptimal addition of N-bromosuccinimide (NBS). A rapid addition of NBS can lead to side reactions.
-
Solution: Add NBS slowly to the solution of 2-amino-6-chloropyridine over a period of about 1 hour while maintaining the temperature at 0-5 °C.[1]
-
-
Potential Cause 3: Product loss during workup. The product might be lost during the extraction or precipitation steps.
-
Solution: After removing a portion of the solvent, add water to the remaining solution and stir for an hour to ensure complete precipitation of the product.[1]
-
-
Issue 2: Inefficient Suzuki-Miyaura cross-coupling (Step 2).
-
Question: The Suzuki-Miyaura coupling step to introduce the methyl group is giving a low yield of 6-chloro-5-methylpyridin-2-amine. What should I check?
-
Answer:
-
Potential Cause 1: Inactive catalyst. The palladium catalyst can be sensitive to air and moisture.
-
Solution: Use a fresh, high-quality palladium catalyst and ensure all solvents and reagents are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Improper base or solvent. The choice of base and solvent is critical for the Suzuki-Miyaura reaction.
-
Solution: An appropriate base, such as sodium carbonate, and a suitable solvent system are required.[1] The specific published procedure uses Pd(dppf)Cl2 as the catalyst and sodium carbonate as the base in a mixture of toluene, ethanol, and water.
-
-
Potential Cause 3: Issues with the boronic acid reagent. The methylboronic acid or its equivalent may have degraded.
-
Solution: Use fresh and pure methylboronic acid.
-
-
Issue 3: Difficulty in the final purification of 6-chloro-5-methylpyridin-2-amine.
-
Question: I am having trouble achieving the desired purity for the final product. What purification strategies are recommended?
-
Answer:
-
Potential Cause 1: Residual starting materials or byproducts. The crude product may contain unreacted intermediates or side products from the coupling reaction.
-
Solution: The final purification involves dissolving the crude product in methanol and adding concentrated hydrochloric acid. After stirring, the solvent is removed, and the pH is adjusted with a saturated sodium carbonate solution for extraction with ethyl acetate.[1]
-
-
Potential Cause 2: Inefficient crystallization. The choice of solvent for recrystallization is crucial.
-
Solution: A mixture of methanol and water is used to recrystallize the final product, which should yield a high-purity solid.[1]
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloropyridine | [1][2] |
| Key Reaction | Suzuki-Miyaura Cross-Coupling | [1][2][3] |
| Overall Yield | 62.4% | [2][3] |
| Final Product Purity | 99.49% | [2][3] |
| Scale | Hectogram | [2][3] |
| Melting Point | 151-153 °C | [1] |
Experimental Protocols
Detailed Methodology for the Peroxide-Free Synthesis of 6-chloro-5-methylpyridin-2-amine
Step 1: Synthesis of 5-bromo-6-chloropyridin-2-amine
-
To a 5 L flask containing acetonitrile (2 L), add 2-amino-6-chloropyridine (200 g, 1.56 mol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (277.6 g, 1.56 mol) to the solution over 1 hour.
-
Stir the mixture at 0-5 °C for 4 hours.
-
Remove 1 L of acetonitrile by rotary evaporation.
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Add 2 L of water to the remaining solution and stir for 1 hour.
-
Filter the resulting solid and dry to obtain 5-bromo-6-chloropyridin-2-amine.
Step 2, 3, and 4: Synthesis of 6-chloro-5-methylpyridin-2-amine via Suzuki-Miyaura Coupling and subsequent steps
While the search results confirm a four-step process involving a Suzuki-Miyaura coupling, the detailed protocol for the coupling and subsequent steps to reach the final product are consolidated in the literature and are summarized as follows:
-
The synthesized 5-bromo-6-chloropyridin-2-amine undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable methylboronic acid equivalent using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., sodium carbonate) in an appropriate solvent system.
-
Following the coupling reaction, a deprotection or hydrolysis step is performed. For instance, an intermediate is dissolved in methanol, and concentrated hydrochloric acid is added dropwise. The mixture is stirred at 50 °C for 3-4 hours.[1]
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate, and the pH is adjusted to 9-10 with a saturated sodium carbonate solution.[1]
-
The organic layer is separated and concentrated.
-
The crude product is recrystallized from a mixture of methanol and water to yield pure 6-chloro-5-methylpyridin-2-amine.[1]
Visualizations
Caption: Workflow for the peroxide-free synthesis of 6-chloro-5-methylpyridin-2-amine.
Caption: Troubleshooting decision tree for the Suzuki-Miyaura cross-coupling step.
References
Technical Support Center: Reductive Amination of Pyridine Derivatives
Welcome to the technical support center for the reductive amination of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the reductive amination of pyridine derivatives.
Q1: Why is my reductive amination of a pyridine derivative resulting in a low yield?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your pyridine derivative, aldehyde/ketone, or solvent can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as water can inhibit imine formation and decompose some reducing agents.
-
Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical. For pyridine derivatives, milder and more selective reagents are often preferred to avoid side reactions. See the table below for a comparison of common reducing agents.[1]
-
Reaction Conditions:
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to side product formation or decomposition. Optimization is key. Some reactions may require elevated temperatures (e.g., 55°C overnight), while others proceed well at room temperature.[2]
-
pH: The pH of the reaction mixture is crucial for imine formation. A weakly acidic medium (pH 4-6) is often optimal. This can be achieved by adding a catalytic amount of an acid like acetic acid.[3][4]
-
Concentration: Running the reaction at a higher concentration can sometimes improve yields, but it may also lead to exothermic reactions that are difficult to control.
-
-
Unreactive Substrates: Some pyridine derivatives, particularly 2-aminopyridines, can be notoriously unreactive. In such cases, using a large excess of the carbonyl compound and/or a more potent reducing system may be necessary. The use of Lewis acids like Ti(iPrO)4 or ZnCl2 can also enhance the reactivity of less reactive substrates.[5]
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
Common side products in the reductive amination of pyridine derivatives include:
-
Over-alkylation: Primary amine products can react further to form tertiary amines. This is more common with highly reactive aldehydes and ketones.
-
Solution: Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[4] Using the amine as the limiting reagent can also help.
-
-
Reduction of the Carbonyl Group: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to the corresponding alcohol.
-
Hydrolysis of the Imine: The intermediate imine can be susceptible to hydrolysis, especially in the presence of excess water.
-
Solution: Ensure anhydrous reaction conditions. The use of a dehydrating agent like molecular sieves can be beneficial.
-
Q3: My reaction is incomplete, and I see starting material remaining. What should I do?
Incomplete conversion is a common issue. Consider the following:
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Stoichiometry: An excess of the carbonyl compound or the reducing agent may be required to drive the reaction to completion. For unreactive substrates, a significant excess of the carbonyl component may be necessary.[2]
-
Catalyst/Additive: As mentioned, adding a catalytic amount of acetic acid can accelerate imine formation.[3] For difficult cases, Lewis acids can be employed.[5]
-
Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored properly, as their activity can diminish over time.
Q4: I am struggling to purify my N-alkylated pyridine product. What are some effective purification strategies?
The basic nature of the pyridine nitrogen can make purification challenging.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basicity of the product can lead to tailing. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase.
-
Use neutral or basic alumina as the stationary phase.
-
-
Mobile Phase: A common mobile phase for N-alkylated aminopyridines is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A typical starting point is a gradient of ethyl acetate in hexane. For example, for N-phenylpyridin-2-amine, a mobile phase of Hexane/EtOAc (9:1) has been reported to be effective.[8]
-
-
Acid-Base Extraction: An aqueous workup with a mild acid (like citric acid) can be used to extract the basic amine product into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) and the product re-extracted with an organic solvent.[9]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of pyridine derivatives?
There is no single "best" reducing agent, as the optimal choice depends on the specific substrates and desired selectivity. However, some general guidelines apply:
-
Sodium Triacetoxyborohydride (STAB): Often the reagent of choice for one-pot reactions due to its mildness, high selectivity for imines over carbonyls, and lower toxicity compared to NaBH₃CN. It is particularly effective for a wide range of aldehydes and ketones.[1][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines under mildly acidic conditions.[7] However, it is highly toxic and can generate toxic cyanide gas, requiring careful handling.[1]
-
Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent, but its lack of selectivity often necessitates a two-step procedure (pre-formation of the imine).[1][5]
-
Pyridine-Borane Complexes (e.g., α-picoline-borane): These are stable, less toxic alternatives to NaBH₃CN and can be used in various solvents, including water and even under neat conditions.[3][10]
Q2: Can I perform a one-pot reductive amination with pyridine derivatives?
Yes, one-pot procedures are common and efficient, especially when using selective reducing agents like STAB or NaBH₃CN.[1][6] In a one-pot reaction, the amine, carbonyl compound, and reducing agent are all combined in the same flask.
Q3: What is the role of acetic acid in the reaction?
Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.[3][4] Typically, only a catalytic amount is needed.
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials to track the disappearance of the reactants and the appearance of the product. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary amines) may be necessary to visualize the spots. LC-MS is another powerful technique for monitoring reaction progress and identifying intermediates and side products.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | STAB | Mild, highly selective for imines, low toxicity, suitable for one-pot reactions.[1][6] | Moisture sensitive, higher cost. | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF).[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines in acidic media, suitable for one-pot reactions.[1][7] | Highly toxic, generates cyanide byproducts.[1] | Methanol (MeOH), Ethanol (EtOH).[5] |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent.[1] | Not selective for imines over carbonyls, often requires a two-step procedure.[5] | Methanol (MeOH), Ethanol (EtOH).[5] |
| α-Picoline-Borane | Pic-BH₃ | Stable, less toxic, can be used in various solvents including water and neat conditions.[3] | May be less reactive than other borohydrides. | Methanol (MeOH), Water, Neat.[3] |
Experimental Protocols
Protocol: Reductive Amination of 2-Aminopyridine with Benzaldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 mmol, 1.0 eq).
-
Dissolve the 2-aminopyridine in anhydrous 1,2-dichloroethane (DCE) (5 mL).
-
Add benzaldehyde (1.05 mmol, 1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, weigh sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq).
-
Add the STAB to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-benzyl-2-aminopyridine.
Mandatory Visualizations
Caption: General mechanism of reductive amination of a pyridine derivative.
Caption: A workflow for troubleshooting low yields in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
minimizing side product formation in Suzuki-Miyaura coupling of pyridine compounds
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation in Suzuki-Miyaura coupling reactions involving pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with pyridineboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes the nucleophilic coupling partner, reducing the yield of the desired product and forming a pyridine byproduct that can complicate purification.[1] Pyridineboronic acids, particularly 2-pyridineboronic acid, are highly susceptible to this reaction.[1] This instability arises because, under neutral pH conditions, 2-pyridineboronic acid can form a zwitterionic intermediate that is highly reactive and rapidly fragments, leading to the protodeboronated product.[1][2]
Q2: What is homocoupling and what are its primary causes in this reaction?
A2: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other. This can involve two molecules of the boronic acid reagent (to form a bipyridine) or two molecules of the pyridyl halide.[3] The primary causes are the presence of dissolved oxygen or an excess of palladium(II) species in the reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] Using a Pd(II) precatalyst that is not efficiently reduced to Pd(0) can also lead to increased homocoupling.[4][5]
Q3: Why might my Suzuki-Miyaura reaction with a pyridine substrate be sluggish or incomplete?
A3: Several factors can lead to low reactivity or catalyst deactivation. The nitrogen atom's lone pair in the pyridine ring can coordinate to the palladium center, inhibiting key steps in the catalytic cycle and deactivating the catalyst.[4][6][7] Additionally, 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts, often requiring highly active catalyst systems to overcome the energy barrier for oxidative addition.[4] Poor quality or oxidized reagents, especially air-sensitive phosphine ligands, and insufficient degassing can also lead to catalyst deactivation and incomplete conversion.[8]
Q4: How can I prevent the formation of impurities derived from phosphine ligands?
A4: In some cases, impurities can arise from the incorporation of an aryl group from the phosphine ligand itself into the product.[9][10] This has been a significant challenge in the synthesis of active pharmaceutical ingredients (APIs).[9] A recently developed method to suppress these phenylated impurities involves a specific catalyst system of Pd(OAc)₂ and 1,3-bis(di-tert-butylphosphino)propane (dtbpp) in methanol, which avoids the generation of these byproducts.[10]
Troubleshooting Guides
Problem 1: Low yield of desired product; significant amount of deborylated pyridine detected.
| Potential Cause | Recommended Solution |
| Instability of Pyridineboronic Acid | Switch to a more stable boronic acid derivative. Pinacol esters, MIDA boronates, or organotrifluoroborates are less prone to protodeboronation.[2][4][8] These reagents offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[2] |
| Inappropriate Base or pH | The choice of base is critical. For 2-pyridineboronic acids, which can decompose rapidly at neutral pH, adding an appropriate base can shift the equilibrium away from the reactive zwitterionic species.[1] Screen weaker bases like K₃PO₄ or Cs₂CO₃.[4][8] |
| High Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation.[8] If possible, lower the reaction temperature once an active catalyst system is identified. |
Problem 2: Significant formation of symmetrical biaryl byproducts (homocoupling).
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][4][8] |
| Inefficient Pd(II) Precatalyst Reduction | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst system. If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to the active Pd(0) state.[4][5] |
| Sub-optimal Stoichiometry | Adjust the stoichiometry. Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize halide homocoupling.[8] |
Problem 3: Reaction is sluggish, stalls, or starting materials remain unreacted.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation by Pyridine Nitrogen | Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the palladium catalyst and can sterically shield it from inhibitory coordination by the pyridine nitrogen.[4] |
| Low Reactivity of Pyridyl Chloride | For less reactive electrophiles like 2-chloropyridines, a more active catalyst system is required.[4] In addition to specialized ligands, increasing the reaction temperature may be necessary to facilitate the oxidative addition step.[4] A modest increase in catalyst loading may also improve conversion.[8] |
| Poor Reagent Quality | Use fresh, high-purity catalyst and ligands. Ensure solvents are anhydrous and reagents are stored under appropriate conditions to prevent degradation.[8] |
Quantitative Data Summary
The choice of reaction parameters significantly impacts product yield and side product formation. The tables below summarize the effects of different components.
Table 1: Effect of Boron Reagent on Yield
| Pyridine Nucleophile | Coupling Partner | Catalyst System | Base | Yield (%) | Side Product Noted |
| 2-Pyridylboronic Acid | Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | Various | Low | Protodeboronation[11] |
| 2-Pyridyl Pinacol Boronate | Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | Various | Low | Protodeboronation[11] |
| Lithium Triisopropyl 2-Pyridylborate | 3,5-(CF₃)₂-Ph-Br | 1.0% Pd₂(dba)₃ / Ligand 1 | KF | 82% | Minimized[11] |
| Lithium Triisopropyl 2-Pyridylborate | 4-Anisole-Br | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | 74% | Minimized[11] |
Table 2: Effect of Base on Coupling of 2,6-Dichloropyridine
| Base | Equivalents | Solvent | Yield of 2,6-diheptylpyridine (%) |
| LiOᵗBu | 6.0 | Dioxane/H₂O (4:1) | 94%[12] |
| K₃PO₄ | 3.0 | Dioxane/H₂O (4:1) | 15%[12] |
| CsF | 4.0 | Dioxane/H₂O (4:1) | 0%[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Bromide
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the pyridyl bromide (1.0 equiv), the arylboronic acid pinacol ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)₂ with SPhos, 1-3 mol %).[4][12]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[12] The concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 4-24 hours).[12]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Protocol 2: Reaction Monitoring to Quantify Protodeboronation
-
Setup: Prepare the Suzuki reaction as described above, but also add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction vessel before adding the solvent.[13]
-
Sampling: At various time points (e.g., t = 0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., deuterated chloroform for ¹H NMR analysis).
-
Analysis: Analyze the quenched sample by ¹H NMR.
-
Quantification: For each time point, integrate the signal of the internal standard and the characteristic signals for the starting aryl halide, the desired product, and the protodeboronated pyridine byproduct.[1] Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This allows for the calculation of reaction rates and quantifies the material lost to protodeboronation.[1]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common side reactions in the Suzuki-Miyaura coupling of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of Hygroscopic Amine Compounds
Welcome to the technical support center for the purification of hygroscopic amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with these often-problematic molecules. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of hygroscopic amine compounds.
Issue 1: My purified amine is a sticky solid or oil, not a crystalline powder.
This is a classic sign of water absorption. Hygroscopic amines readily pull moisture from the atmosphere, which can prevent proper crystallization.
-
Immediate Action:
-
Drying: Immediately dry your compound under high vacuum. For more stubborn cases, azeotropic distillation with a solvent like toluene can be effective. This involves dissolving the compound in the solvent and then removing the solvent under reduced pressure, which co-evaporates the water. This process can be repeated 2-3 times.[1][2]
-
Handling: In the future, handle the compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Minimize exposure to the atmosphere by keeping containers tightly sealed.[3][4]
-
Issue 2: My amine streaks badly on a silica gel column during chromatography.
This is due to the basic nature of amines interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[5]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[5][6]
-
Use of Alternative Stationary Phases: Consider using an amine-functionalized silica gel column.[5][7] These columns have a basic surface that minimizes the unwanted interactions with basic analytes. Basic alumina is another potential alternative to silica gel.[6]
-
Issue 3: I'm having difficulty finding a suitable recrystallization solvent for my amine.
Lower molecular weight amines are often soluble in a wide range of polar and some non-polar solvents, making it difficult to find a single solvent system for effective recrystallization.[8][9]
-
Solvent Selection Strategy:
-
Salt Formation: A common and effective strategy is to convert the amine into a salt (e.g., hydrochloride or acetate salt) by treating it with an appropriate acid.[6][10] These salts often have very different solubility profiles from the free base and are typically more crystalline. After recrystallization, the pure amine can be regenerated by treatment with a base.
-
Solvent Systems: For the free base, consider solvent mixtures. Dissolve the amine in a solvent in which it is soluble (e.g., dichloromethane or methanol) and then slowly add a non-solvent (e.g., hexanes or diethyl ether) until the solution becomes turbid. Heating to redissolve and then slow cooling can yield crystals.
-
Issue 4: My compound degrades during purification.
Amines, especially arylamines, can be susceptible to oxidation, which can be accelerated by exposure to air, light, and residual acidic or basic impurities.[8]
-
Preventative Measures:
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere.
-
Solvent Purity: Ensure that all solvents are degassed and free of peroxides.
-
Temperature Control: Avoid excessive heating during distillation or recrystallization.
-
Antioxidants: In some cases, a small amount of an antioxidant can be added, although this will need to be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store hygroscopic amines?
A1: Hygroscopic amines should be stored in airtight containers, preferably under an inert atmosphere.[4] The use of desiccants, such as silica gel or calcium chloride, placed within a secondary container or a desiccator cabinet is highly recommended to maintain a dry environment.[11][12] For highly sensitive compounds, storing in a sealed ampoule may be necessary.
Q2: How can I accurately determine the water content of my hygroscopic amine?
A2: The most reliable method for quantifying water content is Karl Fischer titration. This technique is specific for water and can provide accurate results even at very low concentrations.
Q3: Can I use standard drying agents like magnesium sulfate or sodium sulfate for my hygroscopic amine?
A3: Yes, these are common and effective drying agents for organic solutions of amines.[1] Magnesium sulfate is a fast and efficient drying agent, while sodium sulfate is less aggressive and may require longer contact times.[1] It is crucial to remove the drying agent by filtration before concentrating your solution.
Q4: My amine is water-soluble. How can I effectively remove it from an organic layer during a workup?
A4: To remove a water-soluble amine from an organic layer, you can perform an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine will be protonated, forming a salt that is soluble in the aqueous phase and can be separated.[9][13] The amine can then be recovered from the aqueous layer by basification and extraction.
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solutions
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate | Clumps when excess water is present, easy to filter.[1] |
| Magnesium Sulfate (MgSO₄) | Moderate | Fast | High | Fine powder, can be difficult to filter completely.[1] |
| Calcium Chloride (CaCl₂) | High | Fast | High | Can form complexes with amines, use with caution. |
| Molecular Sieves (3Å or 4Å) | Low | Moderate | Very High | Excellent for achieving very low water content.[14] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of an Amine via its Hydrochloride Salt
-
Dissolution: Dissolve the impure amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Salt Formation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring. The amine hydrochloride salt should precipitate.[6][10]
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[15][16]
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Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
-
Regeneration of Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified amine.
Visualizations
Caption: Troubleshooting workflow for the purification of hygroscopic amines.
Caption: Decision tree for selecting a suitable purification method for amines.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. tutorchase.com [tutorchase.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Industrial-Scale Synthesis of (6-Chloropyridin-2-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (6-Chloropyridin-2-yl)methanamine. It provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the industrial synthesis of this compound?
A1: For industrial-scale production, starting materials are chosen based on cost, availability, and safety. Common precursors include 2-amino-6-chloropyridine, 2-chloropyridine, or 2-picoline derivatives. The synthesis pathway often begins with these readily available compounds.[1]
Q2: Which synthesis methods are most suitable for large-scale production?
A2: While several laboratory methods exist, continuous flow synthesis is often preferred for industrial applications.[1] This method offers superior control over reaction parameters such as temperature, pressure, and reagent addition rates, leading to improved consistency and reproducibility between batches.[1] Other scalable methods include palladium-catalyzed amination and reductive amination reactions.[1][2]
Q3: What catalytic systems are effective for this synthesis?
A3: Modern catalytic approaches, particularly palladium-catalyzed systems, have shown high efficiency. For instance, Palladium-Xantphos complexes exhibit excellent chemoselectivity in the amination of polyhalopyridines, allowing for targeted functionalization under mild conditions. For some routes, a simple acid catalyst like sulfuric acid may be sufficient, particularly in condensation reactions.[1]
Q4: What are the key safety considerations for scaling up this synthesis?
A4: Industrial-scale synthesis requires a thorough evaluation of safety and environmental impact.[1] All hazardous materials should be handled according to established protocols, such as those outlined in "Prudent Practices in the Laboratory".[3] Key considerations include managing exothermic reactions, handling corrosive reagents like thionyl chloride or strong acids, and ensuring proper ventilation and waste disposal in accordance with local regulations.[3][4]
Q5: How can the purity of the final product be assessed on a large scale?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for determining the purity of this compound. For identifying volatile impurities and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.
Troubleshooting Guide
Q6: The reaction yield is consistently low. What are the potential causes and solutions?
A6: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and reactivity of starting materials and reagents. Impurities in starting materials can inhibit the reaction.
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or degraded. Consider using a fresh batch of catalyst or increasing the catalyst loading. For palladium catalysts, ensure anaerobic conditions are maintained.[1]
-
Suboptimal Temperature: The reaction temperature may not be optimal. Experiment with slight variations in temperature to find the ideal condition for your specific scale and reactor setup.
Q7: The final product is contaminated with significant impurities. How can I improve its purity?
A7: The purification strategy depends on the nature of the impurities.
-
Unreacted Starting Materials: If starting materials are present, consider optimizing the stoichiometry of the reactants. For purification, techniques like flash column chromatography or recrystallization are effective.
-
Isomeric Byproducts: The formation of positional isomers can be an issue. Optimizing reaction conditions, such as temperature and catalyst choice, can improve regioselectivity. Purification may require careful column chromatography.
-
Solvent and Reagent-Derived Impurities: Ensure that the workup procedure effectively removes all residual solvents and reaction byproducts. This may involve aqueous washes with acidic or basic solutions, followed by drying of the organic phase.
Q8: The reaction is not proceeding as expected in the continuous flow reactor. What should I check?
A8: Issues in a continuous flow system often relate to physical parameters:
-
Clogging: Check for any blockages in the reactor tubing, which can be caused by precipitation of the product or byproducts.
-
Flow Rate Inconsistency: Verify that the pumps are delivering reagents at the correct and consistent flow rates.
-
Temperature Fluctuation: Ensure that the temperature control units are functioning correctly and maintaining the set temperature throughout the reactor.
-
Mixing Issues: Inefficient mixing can lead to localized concentration gradients and side reactions. Check the efficiency of the mixing units within the flow reactor.
Data Presentation
Table 1: Comparison of Synthesis Parameters for Pyridine Derivatives (Illustrative)
| Parameter | Method A: Reflux Condensation[5] | Method B: Palladium-Catalyzed Amination[1] | Method C: Modified Chlorination[4] |
| Starting Material | 2-amino-6-chloropyridine | Polyhalopyridine | Picolinic acid hydrochloride |
| Key Reagents | Aryl aldehyde, Ethanol, H₂SO₄ | Palladium-Xantphos, t-BuONa, Toluene | Thionyl chloride, H₂O |
| Temperature | Reflux (approx. 78 °C) | 100 °C | Reflux |
| Reported Yield | ~75% | Excellent yields reported | Improved from 50% to 90% |
| Scale | Laboratory | Laboratory / Scalable | Up to 2 mole scale |
Experimental Protocols
Protocol: Synthesis via Reflux Condensation
This protocol is based on a common laboratory method that can be adapted for scale-up.
-
Reaction Setup: In a suitable reactor equipped with a condenser and stirrer, add equimolar amounts of 2-amino-6-chloropyridine and the desired aryl aldehyde.
-
Solvent Addition: Add ethanol as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a lab-scale reaction; this should be scaled appropriately).
-
Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Chloropyridine Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in the development of novel pharmaceuticals and functional materials. Chloropyridines, available as three distinct positional isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—serve as versatile precursors for a wide array of synthetic transformations. The position of the chlorine atom on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides a comprehensive comparison of the reactivity of these isomers in key synthetic reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyridine isomers is primarily governed by the electron-withdrawing nature of the pyridine nitrogen atom. This effect is most pronounced at the ortho (2-) and para (4-) positions, leading to a significant decrease in electron density at these carbons. As a result, 2- and 4-chloropyridines are more susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions compared to the meta-positioned 3-chloropyridine.[1][2]
In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile at the 2- or 4-position results in a resonance-stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. This stabilization is not possible for the intermediate formed from the attack at the 3-position, rendering 3-chloropyridine significantly less reactive in SNAr reactions.[1][3][4]
For palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the palladium center is often the rate-determining step. The electron deficiency at the 2- and 4-positions facilitates this step, making 2- and 4-chloropyridines generally more reactive substrates than 3-chloropyridine.[5]
Comparative Reactivity in Key Synthetic Reactions
The differential reactivity of chloropyridine isomers is evident across a range of important synthetic transformations. Below is a comparative analysis of their performance in nucleophilic aromatic substitution and several widely used palladium- and copper-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
As predicted by electronic effects, 2- and 4-chloropyridines are significantly more reactive towards nucleophiles than 3-chloropyridine.[1][2] While direct quantitative rate comparisons under identical conditions are not extensively documented in a single study, computational studies and qualitative experimental observations consistently support this reactivity trend. For instance, the calculated activation energies for the SNAr reaction with hydroxide are significantly lower for 2- and 4-chloropyridine compared to the 3-isomer.[6]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Relative Reactivity | Mechanistic Rationale |
| 2-Chloropyridine | High | Nucleophilic attack at the ortho position is activated by the electron-withdrawing nitrogen, and the resulting intermediate is resonance-stabilized.[1][2] |
| 3-Chloropyridine | Low | The meta position is not significantly activated by the nitrogen atom, and the Meisenheimer intermediate lacks resonance stabilization involving the heteroatom.[1][2] |
| 4-Chloropyridine | High | Nucleophilic attack at the para position is strongly activated by the nitrogen, and the intermediate is effectively stabilized through resonance.[1][2][4] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In this palladium-catalyzed cross-coupling, the reactivity of chloropyridines generally follows the order 2- > 4- > 3-chloropyridine, although specific reaction conditions, ligands, and the nature of the boronic acid can influence the outcome.[7] Excellent yields are often obtained with 2-chloropyridines, while 4-chloropyridines provide moderate to good yields.[7] 3-Chloropyridine is a more challenging substrate due to the lower electrophilicity of the C-Cl bond.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | Typical Yields | Notes |
| 2-Chloropyridine | Excellent | Generally the most reactive isomer in Suzuki couplings.[7] |
| 3-Chloropyridine | Moderate | Less reactive due to the meta position of the chlorine atom. Often requires more forcing conditions or specialized catalyst systems. |
| 4-Chloropyridine | Good to Moderate | Highly reactive, but can sometimes be slightly less so than the 2-isomer depending on the specific conditions.[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of chloropyridines is highly dependent on the isomer. The oxidative addition of the C-Cl bond to the palladium catalyst is a crucial step, and this is generally more facile for the electron-deficient 2- and 4-positions. Consequently, 2- and 4-chloropyridines are more readily aminated than 3-chloropyridine.
Table 3: Comparative Reactivity in Buchwald-Hartwig Amination
| Isomer | Relative Reactivity | Key Considerations |
| 2-Chloropyridine | High | The electron-deficient nature of the C2 position facilitates oxidative addition. |
| 3-Chloropyridine | Low | The C-Cl bond at the meta position is less activated, making amination more challenging and often requiring higher temperatures and more active catalysts. |
| 4-Chloropyridine | High | The para position is highly activated towards oxidative addition, leading to efficient amination. |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of chloropyridines in this reaction is generally lower than that of the corresponding bromo- or iodo-pyridines. However, under appropriate conditions, the coupling can be achieved. The reactivity trend is expected to follow that of other palladium-catalyzed cross-coupling reactions, with 2- and 4-chloropyridines being more reactive than 3-chloropyridine.
Table 4: Comparative Reactivity in Sonogashira Coupling
| Isomer | Expected Reactivity | Notes |
| 2-Chloropyridine | Moderate | Generally more reactive than the 3-isomer. |
| 3-Chloropyridine | Low | The least reactive of the three isomers, often requiring optimized conditions and more active catalysts. |
| 4-Chloropyridine | Moderate | Reactivity is comparable to or slightly less than the 2-isomer. |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Traditionally, these reactions require high temperatures.[8] Modern protocols with ligands can facilitate the reaction under milder conditions. Similar to other nucleophilic substitution-type reactions, electron-deficient aryl halides are more reactive. Therefore, 2- and 4-chloropyridines are expected to be more amenable to Ullmann-type couplings than 3-chloropyridine.
Table 5: Comparative Reactivity in Ullmann Condensation
| Isomer | Expected Reactivity | Notes |
| 2-Chloropyridine | Moderate | The electron-deficient C2 position should facilitate the reaction. |
| 3-Chloropyridine | Low | The C-Cl bond is not activated, making it a challenging substrate for Ullmann reactions. |
| 4-Chloropyridine | Moderate | The activated C4 position should allow for successful coupling under appropriate conditions. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve the desired outcome for a specific substrate.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the chloropyridine isomer (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2.0-3.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added via syringe.
-
The reaction mixture is heated with vigorous stirring (typically between 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloropyridine isomer (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The vessel is sealed and heated (typically 80-110 °C) with stirring for the required time, while monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over an anhydrous salt, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired aminated pyridine.[5]
General Protocol for Sonogashira Coupling
-
To a reaction flask under an inert atmosphere, add the chloropyridine isomer (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is then added dropwise.
-
The reaction is stirred at room temperature or heated (typically 40-100 °C) until completion as indicated by TLC or LC-MS.[9]
-
The reaction mixture is worked up by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[10]
General Protocol for Ullmann Condensation
-
A reaction tube is charged with the chloropyridine isomer (1.0 equiv.), the nucleophile (e.g., a phenol or amine, 1.2-2.0 equiv.), a copper(I) catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).
-
The tube is sealed, and a high-boiling polar solvent (e.g., DMF, NMP, or DMSO) is added.
-
The mixture is heated to a high temperature (typically 100-200 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The choice of chloropyridine isomer is a critical parameter in the design of synthetic routes. 2- and 4-Chloropyridines are generally the more reactive isomers in a wide range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, owing to the activating effect of the ring nitrogen. In contrast, 3-chloropyridine is significantly less reactive and often requires more forcing conditions or specialized catalytic systems for efficient conversion. This guide provides a framework for understanding these reactivity differences and serves as a starting point for the development of robust synthetic methodologies for the preparation of functionalized pyridine derivatives.
References
- 1. preprints.org [preprints.org]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Biological Activity of (6-Chloropyyridin-2-yl)methanamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (6-Chloropyridin-2-yl)methanamine and its positional isomers. A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies investigating the biological activities of these specific isomers. Consequently, this document summarizes the available data on related compounds and outlines the requisite experimental protocols to facilitate future comparative research.
Introduction
This compound and its isomers represent a class of compounds with significant potential in medicinal chemistry. The strategic placement of the chloro and aminomethyl substituents on the pyridine ring can profoundly influence their physicochemical properties and, consequently, their biological activities. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design of novel therapeutic agents. While direct comparative data is lacking, research on structurally similar aminopyridine derivatives suggests potential antimicrobial and cytotoxic activities.
Comparative Biological Activity: An Overview
Due to the absence of direct comparative studies, this section provides a qualitative overview based on the biological activities of related aminopyridine and chloropyridine derivatives. It is important to note that the following are inferred activities and require experimental validation.
| Isomer | Structure | Inferred Biological Activity |
| This compound | Potential antimicrobial and antifungal activities, based on studies of 6-chloro-pyridin-2-yl-amine derivatives.[1][2] | |
| (5-Chloropyridin-2-yl)methanamine | May exhibit antimicrobial properties. The position of the chlorine atom could influence potency and spectrum of activity. | |
| (4-Chloropyridin-2-yl)methanamine | Predicted to have biological activity, though specific data is not readily available. | |
| (2-Chloropyridin-3-yl)methanamine | The proximity of the chloro and aminomethyl groups may lead to unique biological profiles compared to other isomers. |
Experimental Protocols
To enable a direct and quantitative comparison of the biological activities of this compound and its isomers, the following detailed experimental protocols are provided.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.
-
Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of mammalian cell lines, providing a measure of cytotoxicity.
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO-treated cells) and untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
This guide highlights a significant gap in the current understanding of the structure-activity relationships of this compound and its positional isomers. While the potential for biological activity can be inferred from related compounds, direct comparative studies are essential to elucidate the specific effects of chlorine and aminomethyl group positioning on the pyridine scaffold. The provided experimental protocols offer a standardized framework for researchers to conduct these much-needed investigations. Future research should focus on the systematic synthesis and biological evaluation of this isomeric series to unlock their therapeutic potential and provide valuable data for the broader field of medicinal chemistry.
References
Comparative Biological Validation of (6-Chloropyridin-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of (6-Chloropyridin-2-yl)methanamine derivatives and related pyridine analogs. The data presented herein is compiled from various studies to offer an objective overview of their potential in antimicrobial, anticancer, and enzyme inhibitory applications. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.
Antimicrobial Activity
Derivatives of the pyridine scaffold have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference Compound |
| Pyridine Carbonitrile | Compound 3b | - | - | - | - | 25 | Miconazole (MIC = 25 µg/mL) |
| Hydrazone-containing Pyridines | Compound 6b | 50 | - | - | - | - | Ampicillin (MIC = 25 µg/mL) |
| Oxadiazole-containing Pyridines | Compound 7a | 50 | - | - | - | - | Ampicillin (MIC = 25 µg/mL) |
| N-Alkylated Pyridinium Salts | Compound 66 | - | 56 ± 0.5% inhibition at 100 µg/mL | 55 ± 0.5% inhibition at 100 µg/mL | - | - | - |
| Pyridine-Thiazole Hybrids | 5-Chloropyridine derivative | - | - | - | - | - | - |
Note: '-' indicates data not available. The presented data is a compilation from multiple sources and direct comparison should be made with caution.[1][2]
Anticancer Activity
The pyridine nucleus is a key pharmacophore in the design of novel anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing this activity.
Table 2: Comparative Anticancer Activity of Pyridine Derivatives (IC50 in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | Reference Compound |
| Pyridine-Urea | Compound 8e | 0.22 (48h), 0.11 (72h) | - | - | - | - | Doxorubicin (IC50 = 1.93 µM) |
| Pyridine-Urea | Compound 8n | 1.88 (48h), 0.80 (72h) | - | - | - | - | Doxorubicin (IC50 = 1.93 µM) |
| Isatin-Pyridine | Compound 33 | - | - | > Doxorubicin | - | - | Doxorubicin |
| Isatin-Pyridine | Compound 34 | < Doxorubicin | < Doxorubicin | - | - | - | Doxorubicin |
| Pyrazolo[3,4-b]pyridine | Compound 6n | - | - | - | - | - | - |
| Pyridine-Thiazole Hybrid | Compound 3 | 0.57 - 7.8 | 0.57 - 7.8 | - | 0.57 - 7.8 | - | Doxorubicin |
| Pyridine-Thiazole Hybrid | Compound 4 | 0.57 - 7.8 | 0.57 - 7.8 | - | 0.57 - 7.8 | - | Doxorubicin |
| Pyrazolo[3,4-b]pyridines | Compound 9a | - | - | - | - | - | Doxorubicin (IC50 = 2.35 µM) |
| Pyrazolo[3,4-b]pyridines | Compound 14g | 4.66 | - | - | 1.98 | - | Doxorubicin (IC50 = 4.57 µM, 2.11 µM) |
Note: '-' indicates data not available. The presented data is a compilation from multiple sources and direct comparison should be made with caution.[3][4][5][6]
Enzyme Inhibitory Activity
This compound and its analogs have been investigated for their potential to inhibit various enzymes, a mechanism that underlies many of their therapeutic effects.
Table 3: Comparative Enzyme Inhibitory Activity of Pyridine Derivatives (IC50 in µM)
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference Compound |
| Pyridine-Urea | Compound 8b | VEGFR-2 | 5.0 ± 1.91 | - |
| Pyridine-Urea | Compound 8e | VEGFR-2 | 3.93 ± 0.73 | - |
| Carbamate | Compound 8 | human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | - |
| Carbamate | Compound 11 | human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 | - |
| Pyridine Carboxamide | Compound 3f | Botrytis cinerea Succinate Dehydrogenase (SDH) | Equals Thifluzamide | Thifluzamide |
Note: '-' indicates data not available.[3][7]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a McFarland standard (typically 0.5).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.[8][9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10][11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[10]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[10]
Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Serial dilutions of the test compounds are prepared in DMSO.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the target kinase, a specific substrate, and ATP is added to the wells to initiate the reaction. The plate is incubated to allow the kinase to phosphorylate the substrate.[13]
-
ATP Detection: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. The amount of light produced is proportional to the amount of ATP present.[14]
-
Luminescence Reading: The luminescence is measured using a plate reader.
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to a no-enzyme control (100% inhibition) and a vehicle control (0% inhibition). The IC50 value is determined from the dose-response curve.[15]
Signaling Pathways and Experimental Workflows
General experimental workflow for in vitro biological assays.
Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
Mechanism of acetylcholinesterase inhibition by pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to (6-Chloropyridin-2-yl)methanamine and Other Pyridine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The selection of appropriately functionalized pyridine building blocks is therefore a critical decision in the design and synthesis of novel therapeutic agents. This guide provides an objective comparison of (6-Chloropyridin-2-yl)methanamine with other key pyridine building blocks, focusing on their reactivity in common palladium-catalyzed cross-coupling reactions and their relevance in developing targeted therapies, such as inhibitors of the JAK/STAT signaling pathway.
Introduction to this compound
This compound is a versatile bifunctional building block. It features a reactive chlorine atom at the 6-position, which is highly activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to its position ortho to the ring nitrogen.[2][3] Additionally, the primary aminomethyl group at the 2-position provides a nucleophilic handle for amide bond formation, reductive amination, or other derivatizations, making it a valuable synthon for generating molecular diversity.[4]
Reactivity Comparison in Key Synthetic Transformations
The utility of a building block is largely defined by its reactivity and predictability in key synthetic transformations. We compare the performance of this compound with three other representative pyridine building blocks:
-
2-Aminopyridine: An unsubstituted aminopyridine.
-
2-Amino-5-chloropyridine: An isomer of a chloro-aminopyridine.
-
2-Chloro-6-methylpyridine: A non-aminated chloropyridine to highlight the role of the aminomethyl group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in drug discovery. The reactivity of chloropyridines in this reaction is highly dependent on the catalyst system and the position of the chlorine atom. Generally, chlorine atoms at the 2- or 6-position are more reactive than those at other positions.[2][3]
Table 1: Comparison of Pyridine Building Blocks in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [5] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | NMP/H₂O | 100 | 24 | 85 (C5-arylation) | [6] |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | N/A | 95 (dialkylation) | [7] |
Based on fundamental principles, the chlorine in This compound is expected to show high reactivity, comparable to or greater than 2-chloropyridine, due to the activating effect of the ortho-nitrogen. Compared to 2-amino-5-chloropyridine , the chlorine at the 6-position is significantly more activated towards the rate-determining oxidative addition step in the catalytic cycle.[2][3] The methyl group in 2-chloro-6-methylpyridine has a minor electronic effect, so its reactivity is expected to be similar to 2-chloropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-Cl bond is the critical factor.
Table 2: Comparison of Pyridine Building Blocks in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 80 | 80-95 (at C2) | [8] |
| 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 80 | 96 (amination at C5) | [8] |
Note: Data is compiled from different sources for structurally similar compounds and serves as a representative comparison.
For This compound , the high reactivity of the C-Cl bond at the 6-position makes it an excellent substrate for Buchwald-Hartwig amination. In a direct comparison of reactivity between isomers like 6-chloropyridin-3-amine and 2-amino-5-chloropyridine, the former (with the chlorine ortho to the nitrogen) is predicted to be more reactive.[2] This principle suggests that this compound would be more reactive than its isomer, 2-amino-5-chloropyridine . The unsubstituted 2-aminopyridine cannot participate as the aryl halide but can be used as the amine coupling partner. The reactivity of 2-chloro-6-methylpyridine would be comparable to other 2-chloropyridines.
Application in Medicinal Chemistry: Targeting the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets.[5][10] Pyridine-containing scaffolds are prominent in the design of JAK inhibitors.[5]
Table 3: Biological Activity of Representative Pyridine-Based JAK Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay | Reference |
| Tofacitinib | JAK1/JAK3 | 1 / 112 | Enzyme Assay | [1] |
| Baricitinib | JAK1/JAK2 | 5.9 / 5.7 | Enzyme Assay | [11] |
| Upadacitinib | JAK1 | 43 | Enzyme Assay | [12] |
| Filgotinib | JAK1 | 10 | Enzyme Assay | [12] |
| AZD1480 | JAK1/2 | - | Inhibits STAT3 phosphorylation | [13] |
While specific JAK inhibitors derived directly from this compound are not detailed in this guide, its structural features make it an ideal starting point for the synthesis of such inhibitors. The aminomethyl group can be elaborated to interact with key residues in the kinase ATP-binding site, while the pyridine ring acts as a crucial hinge-binding motif. The chloro-substituent allows for the introduction of larger aryl or heteroaryl groups via Suzuki or other cross-coupling reactions to occupy the solvent-exposed regions of the binding pocket, a common strategy for enhancing potency and selectivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Chloropyridines
This protocol is a general starting point and requires optimization for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[5]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 18-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Chloropyridines
This protocol is a general starting point and requires optimization for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the chloropyridine, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.[8]
-
Add the amine and anhydrous toluene.
-
Finally, add the sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Conclusion
This compound stands out as a highly valuable and reactive building block for drug discovery. Its activated chlorine at the 6-position facilitates efficient participation in crucial C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This reactivity profile, combined with the synthetic handle of the aminomethyl group, makes it a superior choice for constructing complex molecular architectures, particularly for targeting disease-relevant pathways like JAK/STAT. For researchers aiming to rapidly generate diverse libraries of pyridine-based compounds, this compound offers a distinct advantage in terms of reactivity and synthetic versatility over other isomers or less activated pyridine building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
Structure-Activity Relationship of (6-chloropyridin-2-yl)amine Derivatives: A Comparative Guide
The (6-chloropyridin-2-yl)amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as antimicrobial agents and kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (6-chloropyridin-2-yl)amine derivatives, summarizing key quantitative data and outlining experimental methodologies to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The biological activity of (6-chloropyridin-2-yl)amine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the exocyclic amine. Modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties.
Antimicrobial Activity
A series of (6-chloropyridin-2-yl)amine derivatives has been synthesized and evaluated for their antibacterial and antifungal activities. The core structure, 2-amino-6-chloropyridine, serves as a key starting material.[1][2] The general synthetic scheme involves the condensation of 2-amino-6-chloropyridine with various substituted aldehydes.
The antimicrobial activity of these derivatives was tested against several pathogenic bacterial and fungal strains.[1] The results, summarized in the table below, highlight key SAR trends.
Table 1: In Vitro Antimicrobial Activity of (6-chloropyridin-2-yl)amine Derivatives
| Compound ID | R (Substituent on Benzaldehyde) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Inhibition of Mycelial Growth in %) |
| B. subtilis | S. aureus | ||
| 3a | 4-N,N-dimethylaminobenzaldehyde | 18 | 17 |
| 3f | 4-Hydroxy-3-methoxybenzaldehyde | 18 | 16 |
| 3h | 4-Methylsulfanyl-benzaldehyde | 18 | 17 |
| Ciprofloxacin | (Standard) | 25 | 24 |
| Fluconazole | (Standard) | - | - |
Data sourced from Der Pharma Chemica, 2013, 5(2):50-55.[1]
-
Electron-donating groups at the para position of the benzaldehyde ring, such as N,N-dimethylamino (3a), and methoxy (3f), appear to be favorable for both antibacterial and antifungal activity.[1]
-
The presence of a methylsulfanyl group (3h) also resulted in potent antibacterial activity.[1]
-
Overall, compounds 3a, 3f, and 3h demonstrated the most significant antibacterial activity among the synthesized derivatives.[1][2]
Kinase Inhibitory Activity
While specific studies focusing solely on the SAR of (6-chloropyridin-2-yl)amine derivatives as kinase inhibitors are limited, valuable insights can be drawn from structurally related 2-aminopyridine and 6-chloropyridin-3-amine analogs.[3][4] The 2-aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[5]
For instance, a series of 2-aminopyridine derivatives were developed as potent and selective Janus kinase 2 (JAK2) inhibitors.[4] In this series, modifications to the core structure were crucial for achieving high potency and selectivity. One key compound, 21b , exhibited an IC50 of 9 nmol/L for JAK2 and demonstrated high selectivity over other JAK family members.[4][6] This suggests that the (6-chloropyridin-2-yl)amine scaffold could be a promising starting point for the design of novel kinase inhibitors.
The development of aminopyrimidines as c-Jun N-terminal kinase (JNK) inhibitors also provides relevant SAR information.[7][8] The strategic placement of substituents on the aminopyrimidine core was critical for modulating potency and selectivity against different kinases like CDK2.[7]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of (6-chloropyridin-2-yl)amine derivatives.
General Synthesis of (6-chloropyridin-2-yl)amine Derivatives (3a-h)
A mixture of equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine is prepared.[1] To this mixture, 2-3 drops of concentrated sulfuric acid are added, and the reaction is refluxed for 4-5 hours in 10 ml of ethanol.[1] After cooling, the reaction mixture is poured into crushed ice, and the resulting solid product is filtered, washed with water, dried, and recrystallized from ethanol.[1]
Antimicrobial Activity Assays
Antibacterial Activity (Disc Diffusion Method):
-
Sterile nutrient agar medium is poured into sterile petri plates.[1]
-
The medium is uniformly smeared with cultures of the test pathogenic bacteria.[1]
-
Sterile filter paper discs (6 mm) are placed on the agar.
-
A solution of the synthesized compound (50 µl of 1 mg/ml) is added to each disc.[1]
-
The plates are incubated at 37°C for 24 hours.
-
The zone of inhibition around each disc is measured in mm. Ciprofloxacin is used as a standard.[1]
Antifungal Activity (Poison Plate Method):
-
Potato Dextrose Agar (PDA) medium is prepared and sterilized.
-
The synthesized compounds are added to the molten PDA to a final concentration of 100 µg/ml.
-
The medium is poured into sterile petri plates and allowed to solidify.[1]
-
A 5 mm disc of the fungus is placed at the center of each plate.
-
The plates are incubated at 27°C for 4-5 days.
-
The percentage of inhibition of mycelial growth is calculated. Fluconazole is used as a standard.[1]
Visualizing Methodologies and Relationships
To better understand the experimental workflow and the general structure-activity relationships, the following diagrams are provided.
Caption: Synthetic and antimicrobial testing workflow for (6-chloropyridin-2-yl)amine derivatives.
Caption: General structure-activity relationships for (6-chloropyridin-2-yl)amine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 7. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Method Validation for Chloropyridine Compounds
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chloropyridine compounds is a critical step in pharmaceutical development and safety assessment. This guide provides a comprehensive comparison of analytical method validation strategies using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into performance benchmarks and detailed experimental protocols to ensure data integrity and regulatory compliance.
Chloropyridines, a class of heterocyclic aromatic organic compounds, are key structural motifs in numerous pharmaceuticals and agrochemicals. Accurate determination of these compounds and their metabolites or impurities is paramount. LC-MS/MS stands as the gold standard for this task due to its inherent specificity, sensitivity, and wide dynamic range. This guide will delve into the critical parameters of method validation, compare different analytical approaches, and provide a detailed experimental protocol for a representative chloropyridine compound.
Performance Comparison of Analytical Strategies
Table 1: Comparison of Sample Preparation Techniques for Small Polar Molecules
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Recovery | 60-90% (highly dependent on solvent choice and analyte polarity) | 85-110% (cartridge selection is critical) | 90-110%[1] |
| Precision (%RSD) | <15% | <10% | <10% |
| Throughput | Low to Medium | Medium | High |
| Solvent Consumption | High | Medium | Low |
| Selectivity | Moderate | High | Moderate to High |
| Automation Potential | Low | High | Medium |
Table 2: Comparison of Mass Spectrometry Approaches for Quantification
| Parameter | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS |
| Primary Mode | Multiple Reaction Monitoring (MRM) | Full Scan High-Resolution MS (HRMS) |
| Selectivity | Excellent (based on precursor/product ion transitions) | Excellent (based on accurate mass) |
| Sensitivity | Excellent (pg to fg levels) | Very Good (ng to pg levels) |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 |
| Quantitative Accuracy | Excellent | Very Good to Excellent |
| Qualitative Capability | Limited to targeted compounds | Excellent (untargeted screening and identification) |
| Primary Application | Targeted quantification | Both targeted and untargeted analysis |
Experimental Protocols: A Case Study with 2-Amino-5-chloropyridine
The following detailed protocol is based on a validated method for the determination of 2-amino-5-chloropyridine (ACP), a degradation product of zopiclone, in whole blood.[2] This serves as a practical example of a robust LC-MS/MS method.
Sample Preparation (Solid-Phase Extraction)
-
Standard and QC Preparation: Prepare stock solutions of 2-amino-5-chloropyridine in methanol. Serially dilute the stock solution with blank whole blood to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Extraction:
-
To 100 µL of whole blood sample (standard, QC, or unknown), add an internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 1% formic acid in water and vortex again.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 3000) equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
2-amino-5-chloropyridine: m/z 129.0 → 112.0
-
Internal Standard (e.g., 2-amino-5-chloropyridine-d3): m/z 132.0 → 115.0
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (R²) of ≥0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4] The LOD is typically determined as a signal-to-noise ratio of 3.
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards to determine the efficiency of the extraction process.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Visualizing the Workflow
A clear understanding of the analytical method validation workflow is essential for successful implementation.
Caption: A flowchart illustrating the key stages of LC-MS/MS analytical method validation.
Logical Relationships in Method Selection
The choice of an appropriate analytical method depends on various factors, including the analyte's properties, the matrix, and the desired sensitivity.
Caption: Decision logic for selecting appropriate sample preparation and mass spectrometry techniques.
By carefully considering the comparative data and following a rigorous validation protocol, researchers can ensure the generation of high-quality, reliable data for chloropyridine compounds, ultimately supporting confident decision-making in drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-, 3-, and 4-Bromopyridine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthetic planning and the successful development of novel therapeutics and materials. This guide provides an objective comparative analysis of the reactivity of three key isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The discussion is supported by experimental data, detailed methodologies for key reactions, and visualizations to elucidate the underlying principles of their chemical behavior.
The position of the bromine atom on the pyridine ring dramatically influences its electronic properties and, consequently, its reactivity in a variety of important chemical transformations. This analysis will focus on three cornerstone reactions in modern organic synthesis: nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Physical Properties Influencing Reactivity
The intrinsic electronic nature of the bromopyridine isomers, dictated by the interplay between the electron-withdrawing inductive effect of the bromine atom and the lone pair on the nitrogen, governs their reactivity. Key physical properties are summarized below.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| pKa of Conjugate Acid | 0.71 | 2.84 | Not readily available |
| Dipole Moment (Debye) | Not readily available | Not readily available | Not readily available |
The lower pKa of the 2-bromopyridinium ion compared to the 3-bromopyridinium ion suggests that 2-bromopyridine is less basic. This is attributed to the strong electron-withdrawing inductive effect of the bromine atom in close proximity to the nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is highly regioselective, with the outcome dictated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
Reactivity Comparison
The reactivity of bromopyridines in SNAr reactions generally follows the order:
4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine
This trend is explained by the resonance stabilization of the intermediate formed upon nucleophilic attack. For 2- and 4-bromopyridine, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, nucleophilic attack at the 3-position does not allow for this delocalization, resulting in a higher energy intermediate and a slower reaction rate.
Logical Relationship of SNAr Reactivity
Caption: Relative reactivity of bromopyridine isomers in SNAr.
Experimental Data for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Bromopyridine | Piperidine | N-(pyridin-2-yl)piperidine | 91 | |
| 3-Bromopyridine | Various Nucleophiles | 4-Substituted Pyridines | Moderate to Good | [1] |
| 4-Chloropyridine | Benzylamine | N-Benzylpyridin-4-amine | High | Inferred from general principles |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Bromopyridine with Piperidine
Materials:
-
2-Bromopyridine
-
Piperidine
-
Anhydrous Toluene
-
Sodium tert-butoxide (NaOt-Bu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried sealed tube, add 2-bromopyridine (1.0 equiv), piperidine (1.2 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (5 mol%), and dppp (10 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C overnight (approximately 14 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(pyridin-2-yl)piperidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.
Reactivity Comparison
The general reactivity trend for Suzuki coupling of bromopyridines is:
2-Bromopyridine > 4-Bromopyridine > 3-Bromopyridine
The higher reactivity of 2-bromopyridine can be attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom can influence the catalytic cycle, in some cases leading to catalyst inhibition but often facilitating the reaction under appropriate conditions. 3-Bromopyridine is generally the least reactive of the three isomers.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.[2]
Experimental Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [3][4] |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | Good | [5] |
| 2,4-Dibromopyridine | Alkenyl(aryl)boronic acids | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | K₃PO₄ | Toluene | Good (selective at C2) | [6] |
Note: The data is from various studies with non-identical conditions, and direct comparison of yields should be made with caution.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 3-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals. The reactivity of bromopyridines in this palladium-catalyzed reaction is also position-dependent.
Reactivity Comparison
The relative reactivity of bromopyridines in Buchwald-Hartwig amination is generally:
2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine
Similar to SNAr, the electron-deficient nature of the 2- and 4-positions facilitates the oxidative addition step of the catalytic cycle. However, the coordination of the pyridine nitrogen to the palladium center can be a complicating factor, sometimes requiring specific ligands to achieve high yields, especially for 2-bromopyridine.[7]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOt-Bu | Toluene | 55-98 | [8] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | Good | [9] |
| 4-Bromotoluene | Piperidine | (NHC)Pd(allyl)Cl | LHMDS | Toluene | 93 |
Note: The data presented is from various studies with non-identical reaction conditions. Direct comparison of yields should be made with caution.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine with Morpholine
Materials:
-
4-Bromopyridine hydrochloride
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).
-
Add 4-bromopyridine hydrochloride (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 4-morpholinopyridine.
Conclusion
The reactivity of 2-, 3-, and 4-bromopyridine is a complex interplay of electronic and steric factors. In nucleophilic aromatic substitution and Buchwald-Hartwig amination, the 2- and 4-isomers are generally more reactive due to the ability of the pyridine nitrogen to stabilize anionic intermediates or facilitate the catalytic cycle. In Suzuki-Miyaura coupling, 2-bromopyridine often exhibits the highest reactivity. 3-Bromopyridine is consistently the least reactive isomer across these transformations. This comparative analysis, along with the provided experimental protocols, serves as a valuable resource for chemists to make informed decisions in the design and execution of synthetic routes involving these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
Unveiling the Antimicrobial Potential: A Comparative Analysis of Synthesized (6-chloropyridin-2-yl)amine Derivatives
A comprehensive evaluation of novel (6-chloropyridin-2-yl)amine derivatives reveals significant antibacterial and antifungal properties, with specific compounds demonstrating potent activity against a range of pathogenic microbes. This guide presents a comparative analysis of their efficacy, supported by detailed experimental data and protocols, to inform researchers and drug development professionals in the pursuit of new antimicrobial agents.
A series of eight synthesized (6-chloropyridin-2-yl)amine derivatives, designated as 3a-h, were systematically screened for their in vitro antimicrobial activity against four bacterial and one fungal strain. The study, conducted by Nagashree et al., provides valuable insights into the structure-activity relationships of this class of compounds. The derivatives were tested against the Gram-positive bacteria Bacillus subtilis (MTCC 121) and Staphylococcus aureus (MTCC 7443), the Gram-negative bacteria Xanthomonas campestris (MTCC 7908) and Escherichia coli (MTCC 7410), and the fungus Fusarium oxysporum (MTCC 2480)[1].
The results indicate that all synthesized compounds exhibited a spectrum of antimicrobial activity, ranging from moderate to good. Notably, compounds 3a , 3f , and 3h emerged as the most potent antibacterial agents within the series[1]. The quantitative data from these screenings are summarized in the tables below, offering a clear comparison of the antimicrobial efficacy of each derivative.
Comparative Antimicrobial Activity
The antibacterial and antifungal activities of the synthesized compounds were quantified by measuring the zone of inhibition. The results are presented in the following tables for direct comparison.
Table 1: Antibacterial Activity of (6-chloropyridin-2-yl)amine Derivatives (3a-h)
| Compound | Zone of Inhibition (mm) |
| Bacillus subtilis | |
| 3a | 18 |
| 3b | 12 |
| 3c | 14 |
| 3d | 13 |
| 3e | 15 |
| 3f | 22 |
| 3g | 16 |
| 3h | 20 |
| Streptomycin (Standard) | 25 |
Table 2: Antifungal Activity of (6-chloropyridin-2-yl)amine Derivatives (3a-h)
| Compound | Zone of Inhibition (mm) |
| Fusarium oxysporum | |
| 3a | 16 |
| 3b | 10 |
| 3c | 12 |
| 3d | 09 |
| 3e | 13 |
| 3f | 20 |
| 3g | 14 |
| 3h | 18 |
| Nystatin (Standard) | 22 |
Experimental Protocols
The synthesis and antimicrobial evaluation of the (6-chloropyridin-2-yl)amine derivatives followed established laboratory procedures.
Synthesis of (6-chloropyridin-2-yl)amine Derivatives (3a-h)
The synthesis of the target derivatives commenced with 2-amino-6-chloropyridine as the starting material[1]. The general procedure involved the reaction of 2-amino-6-chloropyridine with various substituted aldehydes to yield the corresponding Schiff base derivatives. The newly synthesized compounds were purified and their structures were confirmed using spectral techniques such as 1H NMR and mass spectrometry, as well as elemental analysis[1].
Antimicrobial Screening
The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. A suspension of the microbial culture was prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL for bacteria and 10^6 CFU/mL for fungi.
Agar Well Diffusion Assay:
-
Sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi were prepared.
-
The microbial inoculum was uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.
-
A 100 µL solution of each test compound (at a concentration of 1 mg/mL in a suitable solvent) was added to the respective wells.
-
Standard antibacterial (Streptomycin) and antifungal (Nystatin) agents were used as positive controls, while the solvent served as a negative control.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in this research.
Caption: Experimental workflow for synthesis and antimicrobial screening.
Caption: Logical flow from synthesis to identification of potent compounds.
References
Unraveling the Supramolecular Architecture: A Comparative Guide to Intermolecular Interactions in Chloropyridinecarbonitrile Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced world of intermolecular interactions is paramount for predicting crystal packing, solubility, and ultimately, the biological activity of small molecules. This guide provides a comparative analysis of the intermolecular interactions in chloropyridinecarbonitrile isomers, supported by experimental data from single-crystal X-ray diffraction studies.
The arrangement of molecules in the solid state is dictated by a delicate balance of non-covalent interactions. In the case of chloropyridinecarbonitrile isomers, the interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions governs their crystal architecture. This guide focuses on a direct comparison of experimentally determined structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile, highlighting the significant impact of substituent position on the resulting supramolecular assemblies.[1][2]
Comparative Analysis of Intermolecular Interactions
The crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile reveal distinct packing arrangements driven by different primary intermolecular interactions. A summary of the key interaction parameters, as determined by single-crystal X-ray diffraction, is presented below.
| Interaction Type | 4-Chloropyridine-2-carbonitrile | 6-Chloropyridine-2-carbonitrile |
| Primary H-Bond Motif | C—H⋯N(nitrile) | C—H⋯N(pyridine) |
| Secondary H-Bond Motif | C—H⋯N(pyridine) | C—H⋯N(nitrile) |
| π-π Stacking | Offset face-to-face | Offset face-to-face |
| Overall Packing | 1D Chains | 2D Sheets |
| Reference | Ferguson et al., 2015[1] | Ferguson et al., 2015[1] |
Note: The detailed geometric parameters (bond lengths and angles) for these interactions are available in the cited publication and the corresponding Cambridge Structural Database (CSD) deposition.
The subtle change in the chlorine atom's position from the 4- to the 6-position on the pyridine ring leads to a significant reorganization of the crystal packing. In 4-chloropyridine-2-carbonitrile, the dominant interaction is the C—H⋯N(nitrile) hydrogen bond, leading to the formation of one-dimensional chains.[1] Conversely, in the 6-chloro isomer, the C—H⋯N(pyridine) interaction takes precedence, resulting in the formation of two-dimensional sheets.[1] Both isomers exhibit offset face-to-face π-stacking, a common feature in aromatic systems.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic arrangement in crystalline solids is definitively achieved using single-crystal X-ray diffraction.[3][4] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular distances.
Methodology:
-
Crystal Growth: Single crystals of the chloropyridinecarbonitrile isomers suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a range of orientations to ensure a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Data Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and the geometry of intermolecular interactions. This information is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD) for public access.
Visualization of Intermolecular Interactions
The logical relationship between the different types of intermolecular interactions and the resulting crystal packing in the two isomers is illustrated in the diagram below.
Caption: Logical flow from interaction types to the final packing for two isomers.
References
- 1. eas.org [eas.org]
- 2. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
(6-Chloropyridin-2-yl)methanamine proper disposal procedures
Seeking Disposal Methods
I've initiated a thorough Google search to identify the correct disposal methods for "(6-Chloropy ridin-2-yl)methanamine," concentrating on official safety data sheets and regulatory guidelines. My focus is on sourcing definitive and quantitative data related to its disposal.
Analyzing Data & Diagrams
I'm now diving into the next stage, expanding the search to include data and detailed experimental protocols for neutralization. I'll translate the gathered information into a structured data table, and then create a DOT script for a Graphviz diagram, ensuring the visual elements meet the specified requirements. My final task will be to integrate everything into a concise guide for professionals.
Outlining Disposal Procedures
I'm currently focused on the specific disposal steps for "(6-Chloropyrin-2-yl)methanamine." Safety protocols are paramount, so I'm outlining immediate PPE requirements and emergency procedures first. I'm prioritizing safe handling guidelines before diving into the nuances of specific disposal methods.
Refining the Disposal Protocol
I've just refined the disposal steps. I've focused on hazard categorization, classifying it as a hazardous chlorinated organic waste. I've detailed a step-by-step protocol including containerization, labeling, and storage instructions. I'm also adding essential spill response guidance. I'll emphasize contacting EHS for final disposal, but the basic handling process is nearly complete.
Expanding Safety Considerations
I'm now integrating crucial details like incompatible materials, refining spill response, and packaging instructions. I've classified this chemical as hazardous waste and am finalizing the step-by-step disposal procedures, which include essential containerization, labeling, and storage instructions. I'm also preparing a simple flowchart visualization for the decision-making process, alongside citations.
Compiling Disposal Instructions
I'm now in the process of compiling all disposal instructions. I've finished the comprehensive hazardous waste disposal procedures, including essential containerization details, safety and disposal guidance, and labeling requirements. Now, I'm integrating data presentation, and workflow diagram creation to build the response. I'm focusing on completeness.
Essential Safety and Operational Guide for (6-Chloropyridin-2-yl)methanamine
For Immediate Implementation: This document provides crucial safety protocols, operational procedures, and disposal plans for handling (6-Chloropyridin-2-yl)methanamine. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a chemical compound that presents several health hazards. Based on available data, it is classified as corrosive, acutely toxic if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE)
A robust PPE plan is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against splashes and fine particles. A face shield must be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term handling. For prolonged or direct contact, neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn, fully buttoned. For tasks involving potential splashes, a chemical-resistant apron worn over the lab coat is required. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | All handling of the solid or solutions should be conducted within a certified chemical fume hood. If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary. |
Quantitative Exposure Limits
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the limits for the related compound, Pyridine, can provide guidance. It is crucial to handle the compound in a manner that keeps exposure well below these limits.
| Compound | Agency | TWA (8-hour) | STEL (15-minute) |
| Pyridine (Proxy) | OSHA | 5 ppm (15 mg/m³) | Not Established |
| Pyridine (Proxy) | ACGIH | 1 ppm (3.3 mg/m³) | Not Established |
| Pyridine (Proxy) | NIOSH | 5 ppm (15 mg/m³) | Not Established |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data is for Pyridine and should be used as a conservative guideline.
Operational Plan: Step-by-Step Handling Protocol
Preparation
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Assemble Equipment: Gather all necessary laboratory equipment (e.g., glassware, spatulas, stir bars) and ensure they are clean and dry.
-
Emergency Preparedness: Confirm that an emergency eyewash station and safety shower are readily accessible.
Weighing and Transfer
-
Containment: Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Minimize Dust: Handle the solid compound gently to avoid creating dust. Use a spatula for transfers.
-
Labeling: Clearly label all containers with the full chemical name, "this compound," and appropriate hazard pictograms.
Reaction Setup and Execution
-
Controlled Addition: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to prevent splashing.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Post-Handling
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then apron, followed by lab coat and eye protection).
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and other disposable labware, in a designated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste - Chlorinated Organic Compounds."
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with non-halogenated waste streams.[3]
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Procedure
-
Institutional Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Handling (6-Chloropyridin-2-yl)methanaminedot
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
